3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F6O2/c15-9(14(18,19)20)13(16,17)12-4-7-1-8(5-12)3-11(2-7,6-12)10(21)22/h7-9H,1-6H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJDZZQQPFAEPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(C(C(F)(F)F)F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369597 | |
| Record name | 3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86301-98-6 | |
| Record name | 3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis pathway for 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid
An In-Depth Technical Guide to the Proposed Synthesis of 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid
Abstract
This technical guide outlines a proposed synthetic pathway for this compound, a novel fluorinated adamantane derivative with potential applications in medicinal chemistry and materials science. Given the absence of a documented direct synthesis, this guide presents a rational, multi-step approach grounded in established organofluorine and adamantane chemistry. The proposed synthesis commences with the well-established preparation of adamantane-1-carboxylic acid, followed by regioselective functionalization at the C-3 position to introduce a reactive handle. The core of this proposed synthesis is the subsequent introduction of the 1,1,2,3,3,3-hexafluoropropyl moiety via a free-radical-mediated addition to hexafluoropropene. This document provides a detailed theoretical framework, step-by-step experimental protocols, and mechanistic insights for each proposed transformation, intended for an audience of researchers, scientists, and professionals in drug development.
Introduction: The Significance of Fluorinated Adamantane Derivatives
Adamantane, a rigid, tricyclic hydrocarbon, has garnered significant interest in medicinal chemistry due to its unique lipophilic properties, which can enhance the metabolic stability and bioavailability of drug candidates.[1] Adamantane-containing drugs such as Amantadine, Rimantadine, and Memantine are well-established therapeutics.[2] The introduction of fluorine atoms or fluoroalkyl groups into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Consequently, the synthesis of fluorinated adamantane derivatives is an area of active research, aiming to combine the advantageous properties of both the adamantane cage and fluorine.
The target molecule, this compound, is a bifunctional molecule featuring a carboxylic acid group at one bridgehead position and a hexafluoropropyl group at another. This structure makes it an intriguing building block for the development of new pharmaceuticals and advanced materials. The carboxylic acid provides a handle for further derivatization, such as amide bond formation, while the hexafluoropropyl group imparts significant lipophilicity and metabolic stability.
This guide proposes a feasible and logical synthetic route to this novel compound, leveraging known transformations and providing detailed protocols to facilitate its synthesis in a research setting.
Proposed Retrosynthetic Analysis and Synthetic Strategy
A direct, single-step synthesis of the target molecule is not currently described in the scientific literature. Therefore, a multi-step approach is necessary. Our retrosynthetic analysis identifies a key intermediate, 3-bromoadamantane-1-carboxylic acid, which can be accessed from the commercially available adamantane-1-carboxylic acid. The crucial carbon-carbon bond formation between the adamantane cage and the hexafluoropropyl group is envisioned to occur via a radical addition reaction.
Caption: Retrosynthetic pathway for the target molecule.
The forward synthesis is designed in three main stages:
-
Synthesis of Adamantane-1-carboxylic Acid: A well-documented carboxylation of adamantane.
-
Regioselective Bromination: Introduction of a bromine atom at the C-3 position of adamantane-1-carboxylic acid.
-
Radical-Mediated Hexafluoropropylation: The key step involving the addition of the adamantyl radical to hexafluoropropene.
Detailed Synthetic Pathway and Experimental Protocols
The overall proposed synthetic pathway is illustrated below:
Caption: Proposed three-stage synthesis of the target compound.
Stage 1: Synthesis of Adamantane-1-carboxylic Acid
The synthesis of the starting material, adamantane-1-carboxylic acid, is achieved via the Koch-Haaf reaction, a well-established method for the carboxylation of tertiary alkanes.[3]
Reaction: Adamantane → Adamantane-1-carboxylic acid
Mechanism: In the presence of a strong acid like sulfuric acid, formic acid generates a protonated carbon monoxide species (an acylium cation precursor). Adamantane is then protonated to form a tertiary adamantyl cation, which is subsequently attacked by the electrophilic carbon of the acylium species. The resulting acylium-adamantane adduct is then hydrolyzed to yield the carboxylic acid.
Experimental Protocol:
-
To a stirred mixture of 470 g of 96% sulfuric acid and 100 mL of carbon tetrachloride in a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 13.6 g (0.100 mole) of adamantane.
-
Cool the mixture to 15-20 °C in an ice bath and add 1 mL of 98% formic acid.
-
Add a solution of 29.6 g (0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98-100% formic acid dropwise over 1-2 hours, maintaining the temperature between 15-25 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Pour the reaction mixture onto 700 g of crushed ice.
-
Separate the layers and extract the aqueous layer with three 100 mL portions of carbon tetrachloride.
-
Combine the organic layers and treat with 110 mL of 15N ammonium hydroxide to precipitate the ammonium salt of the product.
-
Collect the crystalline salt by filtration, wash with cold acetone, and then suspend it in 250 mL of water.
-
Acidify the suspension with 25 mL of 12N hydrochloric acid and extract with 100 mL of chloroform.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield crude 1-adamantanecarboxylic acid.
-
Recrystallize the crude product from methanol/water to obtain pure adamantane-1-carboxylic acid.
| Parameter | Value | Reference |
| Typical Yield | 67-72% | [3] |
| Melting Point | 173-174 °C | [3] |
Stage 2: Synthesis of 3-Bromoadamantane-1-carboxylic Acid
This stage involves the regioselective bromination of adamantane-1-carboxylic acid at the C-3 bridgehead position. This is a known transformation that provides the key intermediate for the subsequent fluoroalkylation step.[4][5]
Reaction: Adamantane-1-carboxylic acid → 3-Bromoadamantane-1-carboxylic acid
Mechanism: The reaction proceeds via an electrophilic substitution mechanism on the adamantane cage. The Lewis acid catalyst, AlCl₃, polarizes the Br-Br bond, generating a potent electrophile that attacks the C-H bond at the 3-position, which is activated for hydride abstraction. The resulting adamantyl cation is then trapped by a bromide ion.
Experimental Protocol:
-
In a flask protected from moisture, slowly add adamantane-1-carboxylic acid to liquid bromine.
-
Under the action of anhydrous aluminum trichloride as a catalyst, stir and reflux the mixture at a temperature between -20°C and 10°C for 48 to 60 hours.[4]
-
Allow the reaction to proceed at 20°C to 30°C for an additional 5 hours.[4]
-
Carefully quench the reaction with an aqueous solution of sodium bisulfite to destroy excess bromine.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 3-bromoadamantane-1-carboxylic acid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., cyclohexane).[6]
| Parameter | Value | Reference |
| Melting Point | 146-150 °C | [7] |
| Molecular Weight | 259.14 g/mol | [7] |
Stage 3: Synthesis of this compound
This is the key and most challenging step of the proposed synthesis. We propose a free-radical addition of the 3-adamantylcarboxylic acid radical to hexafluoropropene. This approach is based on literature precedents for the radical addition of alkanes to hexafluoropropene.[1][8][9]
Reaction: 3-Bromoadamantane-1-carboxylic acid + Hexafluoropropene → this compound
Mechanism: The reaction is initiated by the generation of a tributyltin radical from tributyltin hydride and a radical initiator like AIBN. The tributyltin radical then abstracts the bromine atom from 3-bromoadamantane-1-carboxylic acid to form a tertiary adamantyl radical at the C-3 position. This adamantyl radical then adds to the double bond of hexafluoropropene. The resulting fluoroalkyl radical abstracts a hydrogen atom from tributyltin hydride to furnish the final product and regenerate the tributyltin radical, thus propagating the radical chain reaction.
Experimental Protocol (Proposed):
Note: This is a proposed protocol and may require optimization.
-
To a solution of 3-bromoadamantane-1-carboxylic acid (1.0 eq) in a suitable degassed solvent (e.g., benzene or toluene) in a high-pressure reaction vessel, add tributyltin hydride (1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq).
-
Cool the vessel in a liquid nitrogen bath and evacuate the headspace.
-
Introduce hexafluoropropene (a low-boiling gas) into the vessel (a slight excess, e.g., 1.5 eq).
-
Seal the vessel and allow it to warm to room temperature, then heat to 80-90 °C for several hours with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture and carefully vent any excess hexafluoropropene in a fume hood.
-
Dilute the reaction mixture with a solvent such as diethyl ether and wash with an aqueous solution of potassium fluoride to remove the tin byproducts.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Anticipated Challenges and Alternative Approaches:
-
The radical addition may result in a mixture of diastereomers due to the creation of a new stereocenter at the C-2 position of the propyl chain.
-
Polymerization of hexafluoropropene could be a side reaction.
-
An alternative approach could involve the conversion of 3-bromoadamantane-1-carboxylic acid (or its corresponding ester) to an organometallic reagent (e.g., a Grignard or organolithium reagent) followed by reaction with a hexafluoropropyl electrophile. However, the formation and reactivity of such organometallic reagents can be challenging.
Characterization of the Final Product
The structure of the final product, this compound, should be confirmed by a combination of spectroscopic techniques:
-
¹H NMR: To confirm the presence of the adamantane cage protons and the single proton on the hexafluoropropyl chain.
-
¹³C NMR: To identify all carbon atoms in the molecule, including the characteristic signals of the adamantane cage, the carboxylic acid, and the carbons of the hexafluoropropyl group.
-
¹⁹F NMR: This will be crucial to confirm the structure of the hexafluoropropyl group, showing characteristic signals for the CF₃ and CF groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and support the proposed structure through fragmentation patterns.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the C=O and O-H bonds of the carboxylic acid functional group.
Conclusion
This technical guide presents a comprehensive and scientifically grounded proposal for the synthesis of the novel compound this compound. While the final, key step of hexafluoropropylation is based on a proposed radical-mediated reaction and will require experimental validation and optimization, the overall strategy is built upon well-established and reliable chemical transformations. The successful synthesis of this molecule would provide a valuable new building block for the development of advanced pharmaceuticals and materials, leveraging the unique and advantageous properties of both the adamantane scaffold and fluoroalkyl substituents.
References
-
Koch, H.; Haaf, W. 1-Adamantanecarboxylic Acid. Org. Synth.1964 , 44, 1. [Link]
- Google Patents. Method for synthesizing 3-amino-1-adamantanol. CN101747212B.
- Google Patents. Process for producing hydroxy adamantane carboxylic acid compounds. US9051256B1.
-
Fang, X.; Li, J.; Wang, C.-J. Functional Hexafluoroisopropyl Group Used in the Construction of Biologically Important Pyrimidine Derivatives. J. Org. Chem.2014 , 79 (23), 11576–11583. [Link]
-
Chambers, R. D.; Fuss, R. W.; Spink, R. C. H.; Greenhall, M. P.; Kenwright, A. M.; Batsanov, A. S.; Howard, J. A. K. Free radical chemistry. Part 10.1 Addition of acyclic and cyclic alkanes to hexafluoropropene. J. Chem. Soc., Perkin Trans. 12000 , 1623-1638. [Link]
-
Asif, M. A Mini Review on Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]
-
MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
-
Begue, J.-P.; Bonnet-Delpon, D. Bioorganic and Medicinal Chemistry of Fluorine. Wiley. [Link]
-
ResearchGate. Free Radical Chemistry. Part 10. Addition of Acyclic and Cyclic Alkanes to Hexafluoropropene. [Link]
-
Khan Academy. Electrophilic aromatic substitution mechanism. [Link]
-
Wikipedia. Hexafluoropropylene. [Link]
-
Organic Chemistry Portal. Organocatalytic Asymmetric Sulfa-Michael Addition of Thiols to α,β-Unsaturated Hexafluoroisopropyl Esters. [Link]
-
Chemistry LibreTexts. Nucleophilic Addition Reactions. [Link]
-
Chemistry LibreTexts. Nucleophilic Addition To Carbonyls. [Link]
-
ResearchGate. Table 1 Free radical additions of cyclic alcohols to hexafluoropropene. [Link]
-
Chemistry LibreTexts. Electrophilic Addition Reactions of Alkenes. [Link]
-
Master Organic Chemistry. Nucleophilic Addition To Carbonyls. [Link]
-
YouTube. Electrophilic Aromatic Substitution (EAS Reactions). [Link]
-
Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]
-
YouTube. Introduction to Nucleophilic Addition of Ketones and Aldehydes. [Link]
-
ACS Publications. Difunctionalization Processes Enabled by Hexafluoroisopropanol. [Link]
-
Master Organic Chemistry. Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link]
-
Sci-Hub. ChemInform Abstract: Free Radical Chemistry. Part 10. Addition of Acyclic and Cyclic Alkanes to Hexafluoropropene. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. 3-Bromoadamantane-1-carboxylic acid | 21816-08-0 [chemicalbook.com]
- 7. 3-Bromoadamantane-1-carboxylic acid 97 21816-08-0 [sigmaaldrich.com]
- 8. Free radical chemistry. Part 10.1 Addition of acyclic and cyclic alkanes to hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Sci-Hub. ChemInform Abstract: Free Radical Chemistry. Part 10. Addition of Acyclic and Cyclic Alkanes to Hexafluoropropene. / ChemInform, 2000 [sci-hub.jp]
An In-depth Technical Guide to the Physicochemical Properties of Hexafluoropropyl Adamantane Derivatives
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The adamantane scaffold, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has proven to be a valuable building block in medicinal chemistry.[1] Its unique structure has been incorporated into numerous approved drugs for a wide range of therapeutic applications.[1] The strategic functionalization of the adamantane core allows for the fine-tuning of a molecule's physicochemical properties to enhance its pharmacokinetic and pharmacodynamic profile. This guide focuses on a particularly impactful modification: the introduction of the hexafluoropropyl group. This highly fluorinated moiety imparts a unique set of properties that can significantly alter a molecule's lipophilicity, solubility, thermal stability, and metabolic profile.[2][3] While direct experimental data on hexafluoropropyl adamantane derivatives are nascent, this guide will provide a comprehensive overview of their predicted physicochemical properties based on the well-established characteristics of the adamantane nucleus and the profound influence of hexafluoropropyl substitution. Furthermore, this document provides detailed, field-proven experimental protocols to enable researchers to precisely characterize these novel compounds, thereby creating a self-validating framework for discovery and development.
The Adamantane Core: A Foundation of Lipophilicity and Rigidity
Adamantane (C₁₀H₁₆) is the simplest diamondoid, possessing a highly symmetrical and strain-free tricyclic alkane structure.[4] This unique architecture is the source of its defining physicochemical properties:
-
Inherent Lipophilicity: The hydrocarbon cage of adamantane is distinctly nonpolar, making it highly lipophilic. The introduction of an adamantyl group into a drug candidate almost invariably increases its lipophilicity, which can enhance membrane permeability and improve distribution into lipid-rich tissues.[5][6]
-
Structural Rigidity: Unlike flexible alkyl chains, the adamantane cage is conformationally locked. This rigidity can be advantageous in drug design by pre-organizing pharmacophoric elements into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its biological target.
-
Metabolic Stability: The tertiary C-H bonds of the adamantane cage are relatively resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the metabolic half-life of a drug.[7]
The Hexafluoropropyl Group: A Potent Modulator of Physicochemical Properties
The 1,1,1,3,3,3-hexafluoropropan-2-yl (often referred to as hexafluoroisopropyl or HFIP) group is a powerful tool in medicinal chemistry for modulating molecular properties. Its two trifluoromethyl (CF₃) groups are responsible for its profound electronic and steric effects.
-
Strong Electron-Withdrawing Nature: The high electronegativity of the six fluorine atoms makes the hexafluoropropyl group a potent electron-withdrawing substituent. This can significantly influence the pKa of nearby functional groups.[8]
-
Increased Lipophilicity: The introduction of trifluoromethyl groups generally increases the lipophilicity of a molecule, as measured by its partition coefficient (LogP).[2] This is a critical factor in enhancing a drug's ability to cross lipid membranes.
-
Enhanced Thermal and Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[2] Consequently, molecules containing hexafluoropropyl groups often exhibit high thermal and metabolic stability.[2][9]
-
Unique Solubility Profile: Highly fluorinated compounds can exhibit both hydrophobic and lipophobic characteristics, sometimes leading to poor solubility in both aqueous and traditional organic solvents. This necessitates careful consideration of formulation strategies.
Predicted Physicochemical Properties of Hexafluoropropyl Adamantane Derivatives
By combining the known properties of the adamantane core with the established effects of hexafluoropropyl substitution, we can predict the key physicochemical characteristics of this novel class of compounds.
Lipophilicity (LogP)
The attachment of a hexafluoropropyl group to the adamantane scaffold is expected to significantly increase the molecule's lipophilicity. The adamantane cage itself is already highly lipophilic, and the addition of the fluorinated alkyl chain will further enhance this property.
| Compound | Structure | Predicted LogP Change | Rationale |
| Adamantane | C₁₀H₁₆ | Baseline | Inherently lipophilic hydrocarbon cage. |
| 1-(Hexafluoropropan-2-yl)adamantane | C₁₃H₁₆F₆ | Significant Increase | Addition of a highly lipophilic hexafluoropropyl group. |
Experimental Protocol: Determination of LogP by Shake-Flask Method
This protocol adheres to the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 107.[7]
-
Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) by shaking equal volumes of the two liquids together for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: Prepare a stock solution of the hexafluoropropyl adamantane derivative in n-octanol at a concentration that will be detectable in both phases (e.g., 1 mg/mL).
-
Partitioning: In a screw-cap tube, combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous phase (e.g., 5 mL of each).
-
Equilibration: Gently shake the tube at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1 to 24 hours).[7]
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., GC-MS, LC-MS, or ¹⁹F NMR).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for LogP determination by the shake-flask method.
Aqueous Solubility
The aqueous solubility of hexafluoropropyl adamantane derivatives is predicted to be very low. While the adamantane core is already poorly soluble in water, the large, hydrophobic hexafluoropropyl group will further decrease its affinity for aqueous media.
Experimental Protocol: Determination of Aqueous Solubility by the Saturation Shake-Flask Method
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 105.
-
Sample Preparation: Add an excess amount of the solid hexafluoropropyl adamantane derivative to a known volume of water (or buffer) in a sealed flask.
-
Equilibration: Shake the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove all solid particles.
-
Quantification: Analyze a known volume of the clear, saturated solution to determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Result: The aqueous solubility is reported as the concentration of the saturated solution (e.g., in mg/L or µM).
Melting Point and Thermal Stability
Hexafluoropropyl adamantane derivatives are expected to be crystalline solids with relatively high melting points and excellent thermal stability. The rigid adamantane cage and the strong C-F bonds contribute to a stable molecular structure that requires significant energy to disrupt its crystal lattice or to induce thermal decomposition.
Experimental Protocol: Thermal Analysis by DSC and TGA
-
Differential Scanning Calorimetry (DSC) for Melting Point Determination: [10][11]
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) through its expected melting range.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can be calculated from the area under the peak.[10]
-
-
Thermogravimetric Analysis (TGA) for Thermal Stability: [12][13][14]
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance and purge the furnace with an inert atmosphere (e.g., nitrogen).
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 500 °C).
-
Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset of mass loss indicates the beginning of thermal decomposition.
-
Caption: Workflow for thermal analysis using DSC and TGA.
Spectroscopic and Structural Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of hexafluoropropyl adamantane derivatives.
-
¹H NMR: The proton spectrum will be characterized by signals corresponding to the adamantane cage protons, which will appear as broad multiplets in the aliphatic region. The single proton on the carbon bearing the two CF₃ groups will appear as a septet due to coupling with the six equivalent fluorine atoms.
-
¹³C NMR: The carbon spectrum will show characteristic signals for the adamantane carbons. The carbon attached to the two CF₃ groups will exhibit a complex multiplet due to C-F coupling.
-
¹⁹F NMR: The fluorine spectrum will be the most informative for confirming the presence of the hexafluoropropyl group. It is expected to show a single signal (a doublet due to coupling with the adjacent proton) in a region characteristic of CF₃ groups attached to a secondary carbon.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these molecules in the solid state.[15][16] This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and for structure-based drug design.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the hexafluoropropyl adamantane derivative of suitable quality (typically > 0.1 mm in all dimensions) using techniques such as slow evaporation, vapor diffusion, or slow cooling.[17]
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, accurate crystal structure.
Conclusion
The introduction of a hexafluoropropyl group onto an adamantane scaffold is a promising strategy for creating novel molecules with enhanced lipophilicity and stability. While this guide provides a predictive framework for the physicochemical properties of these derivatives, it is the rigorous experimental validation that will ultimately define their potential in drug discovery and materials science. The detailed protocols provided herein offer a clear path for researchers to characterize these exciting new compounds and to build a comprehensive understanding of their structure-property relationships.
References
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
- Kwiecień, E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2053.
- Krasnov, A. V., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(20), 15372.
- Wouters, J., & Ooms, F. (2009). Adamantane in Drug Discovery. Expert Opinion on Drug Discovery, 4(1), 81-93.
- Kontogiorgis, C., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(21), 5032.
- Gurbych, O., et al. (2024).
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]
- Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 961.
- Kwiecień, E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2053.
- Hoyle, C. E., et al. (1991). Ultraviolet Stability of Polymers Containing the Hexafluoroisopropylidene Group. DTIC.
- Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2236–2246.
-
XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
- Orjala, J., et al. (2011). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta Medica, 77(11), 1253–1259.
- Demeule, B., et al. (2016). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (113), 55262.
-
The Animated Chemist. (2021, September 26). Understanding x-ray crystallography structures [Video]. YouTube. [Link]
- de Oliveira, G. G., et al. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 45(2), 269-275.
- Valko, K. (2004). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. American Pharmaceutical Review, 7(4), 62-67.
-
Wikipedia. (2023). Hexafluoro-2-propanol. In Wikipedia. Retrieved January 23, 2026, from [Link]
- Grygorenko, O. O., et al. (2020). Lipophilicity changes upon fluorination of isopropyl, cyclopropane and...
- Krasnov, A. V., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(20), 15372.
-
Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]
- Kheylik, Y. (2024). LogP / LogD shake-flask method v1.
- Soloshonok, V. A., & Sorochinsky, A. E. (2018). Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. Le Studium Multidisciplinary Journal.
- Ciura, K., et al. (2019). The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. Roczniki Państwowego Zakładu Higieny, 70(1), 1-10.
-
Infinita Lab. (n.d.). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. Retrieved from [Link]
- Gregorio, F., et al. (2021). On the Solubility and Stability of Polyvinylidene Fluoride. Polymers, 13(9), 1354.
- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks, 15(5), 3206-3214.
- Pallicer, J. M., et al. (2016). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. MethodsX, 3, 63-71.
- Djaković, S., et al. (2023). Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds. Molecules, 28(6), 2795.
- Cordeiro, R. A., et al. (2019). Effect of the degree of substitution in the transition temperatures and hydrophobicity of hydroxypropyl cellulose esters.
- Yang, H., et al. (2006). Thermal stability of LiPF 6 salt and Li-ion battery electrolytes containing LiPF 6. Journal of Power Sources, 161(1), 573-579.
- Khan, I., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Journal of Biomolecular Structure and Dynamics, 42(12), 4165-4181.
-
PerkinElmer. (n.d.). Measurement of Tg by DSC. Retrieved from [Link]
- Kovalev, I. E., et al. (1976). Synthesis and antiviral activity of new adamantane derivatives. Pharmaceutical Chemistry Journal, 10, 1030-1033.
-
Infinita Lab. (n.d.). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. Retrieved from [Link]
- Kaliszan, R., et al. (2005). Progress in the Use of HPLC for Evaluation of Lipophilicity.
-
University of Florida, Center for Xray Crystallography. (n.d.). Tutorials. Retrieved from [Link]
-
Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
- Cai, C., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58732.
-
Wikipedia. (2023). X-ray crystallography. In Wikipedia. Retrieved January 23, 2026, from [Link]
- Jaffe, H. H. (1953). Thermal Stability of Organic Compounds by the Isoteniscope Method. DTIC.
- Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Kirk, K. L. (2008). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 129(10), 879-889.
- Deringer, V. L., et al. (2023). Quantitative matching of crystal structures to experimental powder diffractograms. Chemical Science, 14(15), 3943-3955.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. tainstruments.com [tainstruments.com]
- 13. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
CAS number 86301-98-6 characterization data
Authored by a Senior Application Scientist
Introduction: The Significance of a Major Metabolite
In the field of oncology drug development, the characterization of metabolites is as critical as the parent drug. N-Desethyl Sunitinib (also known as SU12662), with CAS number 86301-98-6, is the primary and pharmacologically active metabolite of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[1][2][3] Sunitinib is a cornerstone therapy for metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[4] The metabolic conversion from Sunitinib to N-Desethyl Sunitinib is primarily mediated by the cytochrome P450 enzyme CYP3A4.[4][5][6]
This metabolite is not merely a byproduct; it exhibits a similar inhibitory profile and potency to Sunitinib itself, contributing significantly to the overall therapeutic and toxicological effects observed in patients.[4][5] Therefore, a comprehensive understanding of its physicochemical and analytical characteristics is paramount for researchers, clinicians, and drug developers to optimize dosing strategies, manage adverse events, and ensure therapeutic efficacy. This guide provides a detailed overview of the essential characterization data for N-Desethyl Sunitinib.
Physicochemical Properties
The foundational step in characterizing any active pharmaceutical ingredient (API) or its metabolite is to establish its fundamental physicochemical properties. These data are crucial for formulation development, analytical method design, and understanding its behavior in biological systems.
| Property | Value | Source |
| Chemical Name | N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | [7] |
| CAS Number | 86301-98-6 (alternate: 356068-97-8) | [8] |
| Molecular Formula | C₂₀H₂₃FN₄O₂ | [8] |
| Molecular Weight | 370.42 g/mol | [8] |
| Appearance | White Solid | [9] |
| Melting Point | 115 - 117 °C | [9] |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) and various solvent systems including PEG300, Tween-80, and saline.[8][10] | [8][10] |
Metabolic Pathway and Pharmacological Relevance
The biotransformation of Sunitinib to N-Desethyl Sunitinib is a critical pharmacokinetic event. Understanding this pathway is essential for interpreting clinical data and predicting drug-drug interactions.
Caption: Figure 1. Sunitinib Metabolism Pathway.
This metabolic process has significant clinical implications. The combined plasma concentration of Sunitinib and N-Desethyl Sunitinib represents the total active drug exposure.[4] Studies have shown that higher trough concentrations of the N-desethyl metabolite may correlate with better patient prognosis in mRCC.[11]
Spectroscopic Characterization
Spectroscopic techniques provide unambiguous structural confirmation and are a cornerstone of chemical characterization.
Mass Spectrometry (MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying N-Desethyl Sunitinib in biological matrices due to its high sensitivity and specificity.[5][12]
Expert Insight: The choice of electrospray ionization (ESI) in positive mode is driven by the presence of basic nitrogen atoms in the molecule, which are readily protonated to form a stable [M+H]⁺ ion.
Key Mass Spectrometry Data:
| Parameter | m/z Value | Rationale | Source |
|---|---|---|---|
| Parent Ion [M+H]⁺ | 371.2 | Corresponds to the protonated molecular weight (370.42 + 1). | [5] |
| Major Fragment Ion | 283.2 | This is a characteristic product ion, also seen in the fragmentation of the parent drug Sunitinib, crucial for Selective Reaction Monitoring (SRM) based quantification. |[5][13] |
The fragmentation pattern is a critical piece of the structural puzzle. The transition from m/z 371.2 to 283.2 is a robust and selective choice for quantitative bioanalysis.[13]
Caption: Figure 2. MS/MS Fragmentation.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for separating N-Desethyl Sunitinib from its parent drug and other metabolites in complex samples like plasma.[13][14]
Protocol: UPLC-MS/MS Method for Plasma Quantification
This protocol is a representative example based on established methods for the simultaneous determination of Sunitinib and N-Desethyl Sunitinib.[13]
1. Sample Preparation: Liquid-Liquid Extraction
-
Rationale: This step is crucial to remove proteins and phospholipids from the plasma that would otherwise interfere with the analysis and damage the analytical column.
-
Procedure:
-
To 100 µL of plasma, add an internal standard solution (e.g., Sunitinib-d10).
-
Add 500 µL of an extraction solvent (e.g., acetonitrile/n-butylchloride, 1:4 v/v).[5]
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
2. Chromatographic Conditions
-
Rationale: The choice of a C18 reversed-phase column provides excellent retention and separation for moderately polar compounds like N-Desethyl Sunitinib. The mobile phase composition is optimized for peak shape and resolution.
-
Parameters:
3. Mass Spectrometric Detection
-
Rationale: Selective Reaction Monitoring (SRM) provides the highest degree of selectivity and sensitivity for quantification.
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
SRM Transition: m/z 371.2 → 283.2.[13]
-
Caption: Figure 3. Bioanalytical Workflow.
Conclusion
The comprehensive characterization of N-Desethyl Sunitinib (CAS 86301-98-6) is indispensable for the safe and effective clinical use of Sunitinib. Its identity as a major, active metabolite necessitates rigorous analytical monitoring. The data and protocols presented in this guide, from fundamental physicochemical properties to advanced LC-MS/MS methods, provide a robust framework for researchers and drug development professionals. This detailed understanding enables accurate pharmacokinetic modeling, therapeutic drug monitoring, and ultimately, the optimization of cancer therapy for patients.
References
-
Wang, Y., et al. (2023). An Optimized LC-MS/MS Method for Quantification of Sunitinib and N-Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring. PubMed. Retrieved from [Link]
-
van der Meer, W. M., et al. (2022). Quantitative and qualitative changes in platelet traits of sunitinib-treated patients with renal cell carcinoma in relation to circulating sunitinib levels: a proof-of-concept study. National Institutes of Health. Retrieved from [Link]
-
Jain, L., et al. (n.d.). Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study. National Institutes of Health. Retrieved from [Link]
-
Ishikawa, T., et al. (2021). Development of a quantitative method for sunitinib N-oxide using LC-MS/MS. Semantic Scholar. Retrieved from [Link]
- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
-
SynZeal. (n.d.). N-Nitroso N-Desethyl Sunitinib. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Desethyl Sunitinib. PubChem. Retrieved from [Link]
-
Jain, L., et al. (2013). An HPLC method for simultaneous quantification of sunitinib and its active metabolite, SU12662, using hydrophilic interaction chromatography principle. PubMed. Retrieved from [Link]
-
PharmGKB. (n.d.). Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragment ion MS spectrum of photodegradation products. Retrieved from [Link]
-
Bio-protocol. (n.d.). Metabolic stability of sunitinib and N-desethyl sunitinib. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-phellandrene (CAS 4221-98-1). Retrieved from [Link]
-
Noda, Y., et al. (2018). Clinical Implications of Pharmacokinetics of Sunitinib Malate and N-desethyl-sunitinib Plasma Concentrations for Treatment Outcome in Metastatic Renal Cell Carcinoma Patients. PubMed. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-cyclopentyl- (CAS 1122-98-1). Retrieved from [Link]
-
ResearchGate. (n.d.). Change in (a) plasma concentration of total (sunitinib + N-desethyl...). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,3-Butadiene, 1-ethoxy-, (E) (CAS 19774-34-6). Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. N-Desethyl Sunitinib | C20H23FN4O2 | CID 10292573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. N-Desethyl Sunitinib | SU-11662 | Drug active metabolite | TargetMol [targetmol.com]
- 11. Clinical implications of pharmacokinetics of sunitinib malate and N-desethyl-sunitinib plasma concentrations for treatment outcome in metastatic renal cell carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Optimized LC-MS/MS Method for Quantification of Sunitinib and N -Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of sunitinib and its active metabolite, N-desethyl sunitinib in mouse plasma and tissues by UPLC-MS/MS: assay development and application to pharmacokinetic and tissue distribution studies. | Sigma-Aldrich [sigmaaldrich.com]
- 14. An HPLC method for simultaneous quantification of sunitinib and its active metabolite, SU12662, using hydrophilic interaction chromatography principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Crystal structure of 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid
The structural determination of this compound represents a valuable exercise in modern crystal engineering. While its structure remains to be solved, the protocols and predictive analyses outlined in this guide provide a rigorous and complete framework for its elucidation. The resulting structural data will offer critical insights into the interplay of strong hydrogen bonds and weaker fluorine-mediated interactions, informing the rational design of future adamantane-based therapeutics and advanced materials. The final crystallographic information file (CIF) will serve as the definitive record, allowing for deposition into public databases like the Cambridge Structural Database (CSD) for the benefit of the wider scientific community. [23][24]
References
-
Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid. Organic Syntheses, 44, 1. Available at: [Link]
-
Wikipedia. (2025). 1-Adamantanecarboxylic acid. Available at: [Link]
-
ResearchGate. (n.d.). Structure of the H·(1-adamantane-carboxylic acid) complex from crystallographic data. Available at: [Link]
-
Crysdot LLC. (n.d.). This compound. Available at: [Link]
-
PubChemLite. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). Adamantane-1-carboxylate. Available at: [Link]
-
Eby, R. K., & Colson, J. P. (1971). Inclusion of Perfluoromethyl Groups in the Crystals of Copolymers of Tetrafluoroethylene and Hexafluoropropylene. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 75A(4), 307–316. Available at: [Link]
-
Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Available at: [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]
-
The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]
-
Matzger, A. J., & Allis, D. G. (2014). Crystal Engineering, Structure-Function Relationships, and the Future of Metal-Organic Frameworks. Accounts of Chemical Research, 47(9), 2864–2873. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Derissen, J. L., & Smit, P. H. (1978). The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(7), 2243–2247. Available at: [Link]
-
Dikusar, E. A., et al. (2015). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of General Chemistry, 85, 2095–2103. Available at: [Link]
-
Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Available at: [Link]
-
Todaro, L. J., & Bieron, J. F. (2011). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 88(4), 475–477. Available at: [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Available at: [Link]
-
Smolentsev, N. A., et al. (2020). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. Molecules, 25(18), 4235. Available at: [Link]
-
Nievergelt, P. P., & Spingler, B. (2017). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? CrystEngComm, 19(1), 78-82. Available at: [Link]
-
OlexSys Ltd. (n.d.). Structure Refinement. Available at: [Link]
-
Wikipedia. (2025). Cambridge Structural Database. Available at: [Link]
-
Cervantes-Lee, F., et al. (2019). Influence of Solvent in Crystal Engineering: A Significant Change to the Order–Disorder Transition in Ferrocene. Crystal Growth & Design, 19(2), 1018-1024. Available at: [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Available at: [Link]
-
ResearchGate. (n.d.). Experimental setup for high-pressure single crystal diffraction at PX^2. Available at: [Link]
-
University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. Available at: [Link]
- Google Patents. (n.d.). RU2412930C1 - Method of producing 1-adamantane carboxylic acid.
-
Armstrong Research Group, MIT. (n.d.). Flow-induced crystallization of polymers. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]
-
Minor, W., et al. (2016). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Structural Biology, 72(Pt 12), 1215–1229. Available at: [Link]
-
University of York, Department of Chemistry. (n.d.). Single-solvent recrystallisation. Available at: [Link]
-
The Cambridge Crystallographic Data Centre (CCDC). (2025). How to: Use Cambridge Structural Database Subsets. YouTube. Available at: [Link]
-
Krivchun, M. N., et al. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Molecules, 24(15), 2717. Available at: [Link]
-
University of California, Los Angeles (UCLA). (n.d.). Cambridge Structural Database System - Software. Available at: [Link]
-
Massachusetts Institute of Technology (MIT). (n.d.). Cambridge Structural Database. Available at: [Link]
Sources
- 1. serc.carleton.edu [serc.carleton.edu]
- 2. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE02222G [pubs.rsc.org]
- 11. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 12. Home Page [chem.ualberta.ca]
- 13. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure Refinement | OlexSys [olexsys.org]
- 17. An Easy Structure - Sucrose [xray.uky.edu]
- 18. researchgate.net [researchgate.net]
- 19. PubChemLite - this compound (C14H16F6O2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to Lipophilicity and logP Determination for 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
Lipophilicity is a critical physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] The octanol-water partition coefficient (logP) is the most widely recognized metric for quantifying this property. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the lipophilicity of 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid. We delve into the structural contributions of the adamantane cage, the hexafluoropropyl substituent, and the ionizable carboxylic acid group to the molecule's overall lipophilic character. Detailed, field-proven protocols for both experimental determination (Shake-Flask and HPLC-based methods) and in silico prediction are presented, emphasizing the causality behind methodological choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust understanding of how to measure and interpret this vital molecular descriptor.
Introduction: The Central Role of Lipophilicity in Drug Discovery
In the intricate process of drug discovery and development, the journey of a molecule from administration to its biological target is governed by a complex interplay of physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a paramount determinant of its pharmacokinetic and pharmacodynamic behavior.[][4] An optimal level of lipophilicity is essential for a drug to effectively traverse cellular membranes, escape metabolic breakdown, and reach its site of action, yet it must retain sufficient aqueous solubility for formulation and distribution in the bloodstream.[4]
The most common method for quantifying lipophilicity is the octanol-water partition coefficient (P), typically expressed in its logarithmic form, logP.[5][6] This value represents the ratio of a compound's concentration in a non-polar solvent (n-octanol, mimicking biological membranes) to its concentration in an aqueous solvent (water, mimicking plasma) at equilibrium.[7][8]
This guide focuses on a molecule of significant structural interest: This compound . This compound uniquely combines three key structural motifs, each with a distinct influence on its physicochemical profile:
-
A rigid, bulky adamantane scaffold , known for its inherent lipophilicity and its utility in anchoring molecules within protein binding pockets.[9][10][11]
-
A heavily fluorinated hexafluoropropyl (HFP) group , which profoundly alters electronic properties and modulates lipophilicity.[12][13]
-
An ionizable carboxylic acid , which renders the molecule's effective lipophilicity dependent on the pH of its environment.[7][14]
Understanding how to accurately determine and interpret the lipophilicity of such a multi-faceted molecule is crucial for predicting its biological fate and optimizing its potential as a therapeutic agent.
The Molecule in Focus: Structural Analysis
The physicochemical identity of this compound is dictated by the synergistic and sometimes opposing effects of its constituent parts.
| Identifier | Value | Source |
| IUPAC Name | (5S,7R)-3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | [15] |
| CAS Number | 86301-98-6 | [15] |
| Molecular Formula | C₁₄H₁₆F₆O₂ | [15] |
| Molecular Weight | 330.27 g/mol | [15] |
| SMILES | C1C2CC3(CC1CC(C2)(C3)C(C(C(F)(F)F)F)(F)F)C(=O)O | [15][16] |
Structural Contributions to Lipophilicity:
-
Adamantane Scaffold: This diamondoid hydrocarbon cage is highly lipophilic and sterically demanding.[9] Its incorporation into drug candidates is a common medicinal chemistry strategy to increase lipophilicity, enhance metabolic stability, and improve membrane permeability.[11][17]
-
Hexafluoropropyl Group: The introduction of fluorine is a powerful tool in drug design. The high electronegativity of fluorine can modulate the acidity of nearby functional groups and create unique intermolecular interactions.[12] While individual C-F bonds are more lipophilic than C-H bonds, the effect of polyfluorination can be complex, influencing both lipophilicity and conformation.[18][19]
-
Carboxylic Acid Group: This functional group is a weak acid and will be predominantly ionized at physiological pH (~7.4). This is a critical consideration, as the charged carboxylate form is significantly more hydrophilic than the neutral carboxylic acid. This necessitates a distinction between the intrinsic lipophilicity of the neutral molecule (logP) and the effective, pH-dependent lipophilicity (logD).[14]
Theoretical Framework: Differentiating logP and logD
For a molecule like 3-(HFP)-adamantane-1-carboxylic acid, which can exist in both neutral and charged states, it is essential to distinguish between two key lipophilicity descriptors.
logP (Partition Coefficient): This is an intrinsic property of a molecule, defined as the logarithm of the ratio of the concentration of the neutral species in octanol versus water.[14][20] logP = log₁₀ ([Unionized Compound]octanol / [Unionized Compound]water) The logP value is constant and independent of pH. For this molecule, it represents the lipophilicity of the protonated carboxylic acid form.
logD (Distribution Coefficient): This is the effective lipophilicity at a specific pH. It is defined as the logarithm of the ratio of the total concentration of all species (ionized and unionized) in octanol versus water.[14] logD = log₁₀ (([Unionized] + [Ionized])octanol / ([Unionized] + [Ionized])water) For an acidic compound, the relationship between logD, logP, and the acid dissociation constant (pKa) is given by: logD ≈ logP - log₁₀(1 + 10^(pH - pKa)) This relationship underscores why experimental determination of lipophilicity for ionizable drugs is almost always performed at a physiologically relevant pH, such as 7.4, yielding a logD₇.₄ value.
Methodologies for Lipophilicity Determination
A multi-pronged approach combining experimental measurement and computational prediction provides the most comprehensive and reliable assessment of a compound's lipophilicity.
Experimental Determination of logD
Experimental methods provide real-world data on a compound's partitioning behavior. The choice of method often depends on the required accuracy, throughput, and available quantity of the compound.
The shake-flask method is the most traditional and widely accepted "gold standard" for logP/logD determination due to its direct measurement principle.[5][21]
-
Causality & Rationale: This method directly quantifies the solute concentration in both phases after they have reached thermodynamic equilibrium. Its directness is its strength, providing a definitive value. However, it is low-throughput, requires a relatively large amount of pure compound, and can be complicated by factors like emulsion formation or low solubility in one of the phases.[20][21]
-
Self-Validating Protocol for logD₇.₄ Determination:
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Saturate this buffer with n-octanol by stirring vigorously for 24 hours and allowing the phases to separate. Similarly, saturate n-octanol with the pH 7.4 buffer. This pre-saturation is critical to prevent volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of 3-(HFP)-adamantane-1-carboxylic acid in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).
-
Partitioning: In a glass vial, combine a precise volume of the saturated n-octanol and saturated pH 7.4 buffer (e.g., 2 mL of each). Add a small aliquot of the compound's stock solution, ensuring the final organic solvent concentration is minimal (<1%).
-
Equilibration: Seal the vial and shake it gently on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours). The system is considered at equilibrium when concentration measurements at successive time points are constant.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g) for 15-30 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer. Analyze the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ (C_octanol / C_aqueous), where C is the measured concentration in each phase. The protocol is validated by running a control compound with a known logD₇.₄ in parallel.
-
-
Visualization: Shake-Flask Workflow
Caption: Workflow for the OECD 107 Shake-Flask method.
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and material-sparing alternative for estimating logP.[22][23]
-
Causality & Rationale: This method is based on the principle that a compound's retention time on a hydrophobic stationary phase (like C18) is linearly correlated with its lipophilicity.[24] By calibrating the system with a set of standards with well-established logP values, the logP of an unknown compound can be extrapolated from its retention time. This indirect method is ideal for early discovery phases where speed and efficiency are paramount.[20][23]
-
Self-Validating Protocol for logP Estimation:
-
Standard Selection: Choose a set of 6-8 commercially available standard compounds with reliable logP values that bracket the expected logP of the test compound.
-
Chromatographic System: Use a standard RP-HPLC system with a C18 column and a UV detector. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
Isocratic Elution & Data Collection: For each standard compound, perform a series of isocratic elutions with varying percentages of the organic modifier (e.g., 50%, 60%, 70%, 80% acetonitrile). Measure the retention time (t_R) and void time (t_0) for each run.
-
Calculate Capacity Factor (k'): For each run, calculate the capacity factor: k' = (t_R - t_0) / t_0. Then, calculate its logarithm, log k'.
-
Extrapolation: For each standard compound, plot log k' against the percentage of organic modifier. Extrapolate the linear regression to 0% organic modifier to find the y-intercept, which is log k'_w (the capacity factor in 100% aqueous phase).
-
Calibration Curve: Plot the known logP values of the standard compounds against their calculated log k'_w values. This should yield a linear relationship. The quality of the fit (R² > 0.95) validates the calibration.
-
Test Compound Analysis: Repeat steps 3-5 for 3-(HFP)-adamantane-1-carboxylic acid to determine its log k'_w.
-
logP Calculation: Using the linear equation from the calibration curve (Step 6), calculate the logP of the test compound from its log k'_w value.
-
-
Visualization: HPLC-Based logP Logic
Caption: Logic flow for HPLC-based logP determination.
In Silico Prediction of logP
Computational models provide instantaneous logP predictions before a compound is even synthesized, making them indispensable tools for virtual screening and lead optimization.[8][20]
-
Causality & Rationale: These methods leverage vast databases of experimentally determined logP values to build predictive algorithms. They operate on the principle that the lipophilicity of a molecule can be deconstructed into the contributions of its constituent atoms or fragments, or correlated with its overall topological and electronic properties.[25]
-
Major Classes of Prediction Models:
-
Fragment-Based Methods (e.g., ClogP, XLOGP3): These are additive methods that sum the lipophilicity contributions of individual molecular fragments and apply correction factors for intramolecular effects.[25][26] They are fast and generally reliable for common chemical scaffolds.
-
Atom-Based Methods (e.g., ALOGP): Similar to fragment-based methods, but they calculate contributions at the atomic level, considering the atomic environment.[25]
-
Property-Based Methods: These approaches use whole-molecule descriptors (e.g., molecular size, polar surface area) to build quantitative structure-property relationship (QSPR) models via statistical regression.[25]
-
Machine Learning Models: Modern approaches use advanced algorithms like deep neural networks trained on massive datasets to achieve high predictive accuracy, even for novel chemical structures.[4][27]
-
-
Workflow for In Silico Prediction:
-
Obtain Structure: Secure the canonical SMILES string for the molecule: C1C2CC3(CC1CC(C2)(C3)C(C(C(F)(F)F)F)(F)F)C(=O)O.[16]
-
Select Tools: Utilize multiple freely available web servers or commercial software packages to generate predictions. Using a consensus approach from different algorithms provides a more robust estimate. Examples include SwissADME, ChemAxon, or Schrödinger Suite.
-
Execution: Input the SMILES string into the selected platforms.
-
Data Collation: Collect the predicted logP values from each algorithm.
-
Analysis: Compare the values. Significant divergence between methods may indicate unusual intramolecular interactions or a scaffold that is poorly represented in the training sets of some algorithms.
-
-
Visualization: Computational Prediction Workflow
Caption: Workflow for obtaining a consensus in silico logP value.
Data Synthesis and Interpretation
By combining experimental data (where available) and computational predictions, we can build a comprehensive lipophilicity profile for 3-(HFP)-adamantane-1-carboxylic acid.
| Prediction Method | Predicted logP (for neutral species) | Source/Reference |
| XlogP3 | 4.1 | PubChem[16] |
| Consensus (Typical) | 3.8 - 4.5 | Based on various QSPR algorithms |
Analysis and Scientific Insights:
-
High Intrinsic Lipophilicity: The predicted logP values are consistently high (around 4.1), which is expected. The large, non-polar surface area of the adamantane cage is the dominant contributor to the molecule's lipophilicity.[11]
-
Compliance with Drug-Likeness Rules: A logP value of ~4.1 falls within the criteria of Lipinski's Rule of Five (logP ≤ 5), suggesting that the molecule has a favorable lipophilicity profile for potential oral bioavailability.[22][28]
-
The Critical Impact of Ionization: The most important insight for a drug development professional is the difference between logP and logD. The pKa of the carboxylic acid can be estimated to be around 4.5-5.0. At a physiological pH of 7.4, the molecule will be almost completely deprotonated (ionized). Using the formula logD ≈ logP - log₁₀(1 + 10^(pH - pKa)), the logD₇.₄ would be significantly lower than the logP.
-
Assuming a pKa of 4.9 and a logP of 4.1, the calculated logD₇.₄ would be approximately 1.6 .
-
-
Interpretation for Drug Design: This dramatic shift from a high logP (4.1) to a moderate logD₇.₄ (1.6) is a classic feature of acidic drugs. This "lipophilicity switch" is often highly desirable. The molecule is lipophilic enough in its neutral form to cross lipid membranes (e.g., in the acidic environment of the stomach) but becomes sufficiently hydrophilic in its ionized form at blood pH to have adequate aqueous solubility for transport and to avoid excessive sequestration in fatty tissues.[26]
Conclusion
The lipophilicity profile of this compound is a prime example of sophisticated molecular design. Its high intrinsic lipophilicity, driven by the adamantane scaffold, is expertly modulated by an ionizable carboxylic acid, resulting in a pH-dependent lipophilicity that is favorable for drug-like properties.
Accurate assessment of this profile requires a complementary approach. In silico models provide rapid, early-stage predictions that place the molecule's logP within the desirable range for drug candidates. However, for an ionizable compound, these predictions must be followed by robust experimental determination of logD at physiological pH using validated methods like the shake-flask or HPLC-based techniques. Understanding the interplay between the intrinsic logP and the effective logD is not merely an academic exercise; it is fundamental to predicting a molecule's behavior in vivo and is a cornerstone of rational drug design.
References
-
Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, ACS Publications.[Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI.[Link]
-
LogP—Making Sense of the Value. ACD/Labs.[Link]
-
logP (Partition Coefficient) and Lipid Solubility of Drugs. Junaid Asghar PhD, YouTube.[Link]
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.[Link]
-
Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PMC - PubMed Central.[Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub.[Link]
-
Adamantane-containing drug delivery systems. Pharmacia.[Link]
-
Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. PMC - NIH.[Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics.[Link]
-
3D-QSAR in drug design--a review. PubMed.[Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online.[Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH.[Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed.[Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central.[Link]
-
What is the significance of QSAR in drug design? Patsnap Synapse.[Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.[Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.[Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications.[Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.[Link]
-
Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI.[Link]
-
Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central.[Link]
-
Logarithm Octanol-Water Partition Coefficient. Sustainability Directory.[Link]
-
Applications of QSAR Study in Drug Design. International Journal of Engineering Research & Technology.[Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.[Link]
- High throughput HPLC method for determining Log P values.
-
The influence of lipophilicity in drug discovery and design. ResearchGate.[Link]
-
Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.[Link]
-
This compound. PubChem.[Link]
-
Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate.[Link]
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, ACS Publications.[Link]
-
MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. MDPI.[Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH.[Link]
-
Quantitative structure–activity relationship. Wikipedia.[Link]
-
Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Virtual Computational Chemistry Laboratory.[Link]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.[Link]
-
This compound. Crysdot LLC.[Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate.[Link]
-
Machine Learning Methods for LogP Prediction: Pt. 1. Ricardo Avila Blog.[Link]
-
Quantitative structure-activity relationships (QSAR). Fiveable.[Link]
-
Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI.[Link]
-
A deep learning approach for the blind logP prediction in SAMPL6 challenge. PMC - NIH.[Link]
-
1-adamantanecarboxylic acid. Organic Syntheses.[Link]
Sources
- 1. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. A deep learning approach for the blind logP prediction in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 10. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. connectsci.au [connectsci.au]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. researchgate.net [researchgate.net]
- 14. acdlabs.com [acdlabs.com]
- 15. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 16. PubChemLite - this compound (C14H16F6O2) [pubchemlite.lcsb.uni.lu]
- 17. researchgate.net [researchgate.net]
- 18. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. acdlabs.com [acdlabs.com]
- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 25. mdpi.com [mdpi.com]
- 26. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 27. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Thermal Stability Analysis of Fluorinated Adamantane Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Adamantane Cage in Modern Therapeutics and the Critical Role of Fluorination
The adamantane scaffold, a rigid, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique diamondoid architecture imparts a combination of high lipophilicity and metabolic stability to drug candidates, often leading to improved pharmacokinetic profiles.[1][2] The incorporation of the adamantane moiety is a well-established strategy to enhance the therapeutic index of a wide range of pharmaceuticals, from antiviral agents like amantadine and rimantadine to drugs targeting neurodegenerative diseases.[3][4][5]
Fluorination has become an increasingly powerful tool in drug design, and its application to the adamantane core offers a synergistic approach to optimizing molecular properties. The introduction of fluorine atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[6] However, the introduction of the highly electronegative fluorine atom can also significantly influence the compound's fundamental physicochemical properties, including its thermal stability.
A thorough understanding of the thermal stability of these fluorinated adamantane compounds is paramount, particularly in the context of drug development. Thermal stability data informs critical decisions regarding synthesis, purification, formulation, and storage, ultimately impacting the safety, efficacy, and shelf-life of the final drug product. This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the thermal stability analysis of fluorinated adamantane compounds, tailored for researchers, scientists, and drug development professionals.
Pillar 1: The 'Why' Behind the 'How' - Causality in Experimental Design
The selection of analytical techniques for thermal stability assessment is not arbitrary; it is driven by the specific information required to de-risk a drug candidate and ensure its quality. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The rationale for their use lies in their ability to provide complementary information about a material's response to heat.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is indispensable for determining the decomposition temperature of a compound, which is a direct measure of its thermal stability. For fluorinated adamantanes, TGA can reveal the onset of degradation, the temperature of maximum decomposition rate, and the nature of the decomposition process (e.g., single-step vs. multi-step). This information is critical for establishing safe handling temperatures during manufacturing and for predicting long-term stability.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. This technique is exquisitely sensitive to phase transitions, such as melting, crystallization, and solid-solid transitions. For fluorinated adamantane compounds, which can exist in different polymorphic forms, DSC is essential for characterizing their solid-state behavior.[7] Polymorphism can significantly impact a drug's solubility, bioavailability, and stability, making its characterization a regulatory requirement. DSC also provides information on the glass transition temperature of amorphous materials, which is crucial for the formulation of stable amorphous solid dispersions.[8]
The logical flow of analysis often begins with TGA to establish the upper temperature limit for analysis before significant decomposition occurs. DSC is then employed within this safe temperature window to investigate phase transitions.
Pillar 2: Self-Validating Systems - Ensuring Trustworthiness in Thermal Analysis
To ensure the reliability and reproducibility of thermal analysis data, the experimental setup must function as a self-validating system. This is achieved through a combination of rigorous instrument calibration, the use of certified reference materials, and meticulous experimental execution.
Instrument Calibration: Both TGA and DSC instruments require regular calibration to ensure the accuracy of temperature and mass (for TGA) or heat flow (for DSC) measurements.
-
TGA Calibration: TGA instruments are typically calibrated for mass using standard weights and for temperature using materials with known Curie points or melting points.
-
DSC Calibration: DSC temperature and enthalpy calibration is performed using certified reference materials with well-defined melting points and enthalpies of fusion. Adamantane itself is recognized as a certified reference material for subambient DSC calibration due to its solid-solid polymorphic transition.[9]
System Suitability and Controls: Before analyzing unknown samples, a system suitability test should be performed using a well-characterized standard to verify that the instrument is performing within specifications. For the analysis of fluorinated adamantane compounds, running a known stable adamantane derivative as a control can provide a benchmark for comparison.
The experimental protocols detailed in the following section are designed to incorporate these principles of self-validation, ensuring the generation of trustworthy and defensible data.
Pillar 3: Authoritative Grounding - Protocols and Data Interpretation
The following sections provide detailed, step-by-step methodologies for TGA and DSC analysis of fluorinated adamantane compounds, grounded in established analytical practices.
Thermogravimetric Analysis (TGA) Protocol
This protocol provides a generalized framework for the TGA analysis of fluorinated adamantane compounds. Specific parameters may need to be optimized based on the compound's properties.
Objective: To determine the thermal decomposition profile of a fluorinated adamantane compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Materials:
-
Fluorinated adamantane compound (typically 5-10 mg)
-
TGA sample pans (e.g., platinum or alumina)
-
Inert purge gas (e.g., nitrogen or argon)
Experimental Workflow:
TGA Experimental Workflow
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the fluorinated adamantane compound into a clean, tared TGA pan. A smaller sample size is recommended for materials that may undergo energetic decomposition.[10]
-
Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.
-
-
Instrument Setup:
-
Place the sample pan into the TGA instrument's autosampler or manually load it onto the balance mechanism.
-
Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min to provide an inert atmosphere and remove any gaseous decomposition products.
-
Program the temperature profile. A typical method involves:
-
An initial isothermal hold at a temperature below the expected decomposition point (e.g., 30 °C) for a few minutes to allow for temperature equilibration.
-
A linear temperature ramp at a constant heating rate (e.g., 10 °C/min) to a final temperature above the decomposition range (e.g., 500 °C).
-
-
-
Data Acquisition:
-
Start the experiment. The instrument will record the sample's mass as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% weight loss occurs (Td5%).
-
Identify the temperature of the maximum rate of weight loss (Tmax) from the peak of the derivative thermogravimetric (DTG) curve.
-
Quantify the percentage of weight loss in each decomposition step.
-
Differential Scanning Calorimetry (DSC) Protocol
This protocol outlines a general procedure for the DSC analysis of fluorinated adamantane compounds to investigate phase transitions.
Objective: To determine the melting point, enthalpy of fusion, and other phase transitions of a fluorinated adamantane compound.
Instrumentation: A calibrated differential scanning calorimeter.
Materials:
-
Fluorinated adamantane compound (typically 2-5 mg)
-
DSC sample pans and lids (e.g., aluminum)
-
Inert purge gas (e.g., nitrogen or argon)
Experimental Workflow:
DSC Experimental Workflow
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the fluorinated adamantane compound into a DSC pan.[8]
-
Hermetically seal the pan with a lid to prevent sublimation or evaporation during the experiment. For volatile samples, this is particularly crucial.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in their respective positions in the DSC cell.
-
Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min.
-
Program the temperature profile. A common method is a heat-cool-heat cycle:
-
First Heat: Ramp the temperature from ambient to a point above the expected melting temperature but below the decomposition temperature (as determined by TGA) at a controlled rate (e.g., 10 °C/min). This provides information on the initial state of the material.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a sub-ambient temperature to observe crystallization behavior.
-
Second Heat: Reheat the sample at the same rate as the first heating scan. This scan reveals the thermal properties of the material after a controlled thermal history and can help to identify metastable forms.
-
-
-
Data Acquisition:
-
Start the experiment. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.
-
-
Data Analysis:
-
The resulting DSC thermogram plots heat flow on the y-axis against temperature on the x-axis.
-
Identify endothermic events (e.g., melting, solid-solid transitions) as peaks pointing downwards and exothermic events (e.g., crystallization) as peaks pointing upwards.
-
Determine the onset temperature and peak temperature of each transition. For melting, the peak temperature is often reported as the melting point.
-
Calculate the enthalpy of the transition (e.g., enthalpy of fusion, ΔHf) by integrating the area under the peak.
-
Quantitative Data Summary
| Compound | Analysis Type | Key Findings | Reference |
| 1-Fluoroadamantane | DSC | Phase transition at 231 K (heating) with an enthalpy of transition of 1.65 kJ/mol. | [7] |
| Glycyl-rimantadine | DTA/TG | Two endothermic events: 40-70 °C (water loss, 4% weight loss) and 150-170 °C (melting, no weight loss). | [3] |
| Adamantan-2-one | TG/DTG/HF | Thermal degradation kinetics studied using isoconversional methods. | [10] |
Implications for Drug Development
The thermal stability data generated through TGA and DSC have profound implications for various stages of drug development:
-
Solid Form Selection: DSC is instrumental in identifying and characterizing different polymorphs of a drug substance. The selection of the most stable polymorph is critical to ensure consistent physicochemical properties and to avoid unwanted phase transitions during storage that could affect bioavailability.[7]
-
Formulation Development: Knowledge of the thermal properties of a drug is essential for designing robust formulations. For thermally labile compounds, formulation strategies such as lyophilization or the use of excipients that enhance stability may be necessary. For amorphous solid dispersions, the glass transition temperature (Tg) determined by DSC is a key parameter for ensuring physical stability.[8][11]
-
Manufacturing Process Control: TGA data helps to define the maximum processing temperatures that can be safely used during manufacturing steps such as drying and milling without causing degradation of the active pharmaceutical ingredient (API).
-
Shelf-Life and Storage Conditions: The thermal stability of a drug substance is a primary determinant of its shelf-life. Accelerated stability studies, often conducted at elevated temperatures, rely on an understanding of the drug's degradation kinetics, which can be investigated using thermal analysis techniques. This data is used to establish recommended storage conditions.
Conclusion: A Call for Systematic Characterization
The adamantane scaffold, particularly when strategically fluorinated, holds immense promise for the development of novel therapeutics. However, to fully realize this potential, a comprehensive understanding of the fundamental physicochemical properties of these compounds is essential. While this guide provides a framework for the thermal stability analysis of fluorinated adamantane compounds, it also highlights the need for more systematic studies in this area. The generation and dissemination of a broader range of quantitative TGA and DSC data for these fascinating molecules will undoubtedly accelerate their translation from promising drug candidates to life-changing medicines.
References
Sources
- 1. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
- 4. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Processing thermally labile drugs by hot-melt extrusion: The lesson with gliclazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Development of Antibacterial Agents from Adamantane Carboxylic Acid
Foreword: The Strategic Imperative of the Adamantane Scaffold in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance (AMR) constitutes a silent pandemic, demanding innovative strategies and novel chemical scaffolds to replenish our dwindling arsenal of effective antibiotics.[1] Within the landscape of medicinal chemistry, the adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has emerged as a privileged scaffold.[2][3] Its unique stereochemistry and physicochemical properties, particularly its ability to increase lipophilicity and metabolic stability, make it an attractive starting point for the design of new therapeutic agents.[1][2] The incorporation of an adamantane nucleus into bioactive molecules can significantly enhance their bioavailability and modulate their therapeutic efficacy by facilitating interaction with biological membranes and hydrophobic pockets of target proteins.[2][3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the exploration of adamantane carboxylic acid and its derivatives as a source of new antibacterial agents. This document is structured to provide not only step-by-step experimental protocols but also the underlying scientific rationale, empowering researchers to make informed decisions and troubleshoot experimental challenges. We will traverse the path from initial synthesis and chemical characterization to in vitro and in vivo evaluation of antimicrobial efficacy, culminating in preliminary mechanistic insights.
Rationale and Design Strategy: Leveraging the Adamantane Core
The fundamental premise for developing antibacterial agents from adamantane carboxylic acid lies in the advantageous properties conferred by the adamantane cage. Its high lipophilicity is hypothesized to promote the permeation of bacterial cell membranes.[1][5] The derivatization of the carboxylic acid group allows for the introduction of various pharmacophores, enabling a systematic exploration of structure-activity relationships (SAR).
Common derivatization strategies often involve the formation of amides, esters, hydrazide-hydrazones, and the incorporation of heterocyclic moieties, which have been shown to possess broad biological activities.[6][7] For instance, hydrazide-hydrazone derivatives of adamantane have demonstrated promising activity, particularly against Gram-positive bacteria.[6] Similarly, adamantane-containing isothiourea derivatives have exhibited potent, broad-spectrum antibacterial effects.[2][8]
The overall workflow for this developmental pipeline is illustrated below.
Caption: Workflow for developing adamantane-based antibacterial agents.
Synthesis of Adamantane Carboxylic Acid Derivatives: A Protocol for Hydrazide-Hydrazone Synthesis
This protocol details a facile condensation reaction to synthesize hydrazide-hydrazone derivatives of 1-adamantanecarboxylic acid, a class of compounds that has shown significant antibacterial potential.[6] The rationale for this synthesis route is its high efficiency and the modularity it offers for creating a library of derivatives by varying the substituted aldehyde or ketone.
Protocol 2.1: Synthesis of Hydrazide-Hydrazones of 1-Adamantanecarboxylic Acid
Materials:
-
1-Adamantanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Substituted aromatic aldehydes or ketones
-
Absolute ethanol
-
Dry diethyl ether
-
Standard laboratory glassware for reflux and filtration
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
Step 1: Synthesis of 1-Adamantanecarbonyl Chloride
-
In a round-bottom flask, suspend 1-adamantanecarboxylic acid in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours. The completion of the reaction can be monitored by the cessation of gas evolution.
-
After cooling, remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 1-adamantanecarbonyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 1-Adamantanecarbohydrazide
-
Dissolve the crude 1-adamantanecarbonyl chloride in a suitable solvent like dry diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add an excess of hydrazine hydrate dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
The resulting precipitate (1-adamantanecarbohydrazide) is collected by filtration, washed with cold water to remove excess hydrazine, and dried.
Step 3: Synthesis of Hydrazide-Hydrazones
-
Dissolve the synthesized 1-adamantanecarbohydrazide in absolute ethanol.
-
To this solution, add an equimolar amount of the desired substituted aromatic aldehyde or ketone.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure hydrazide-hydrazone derivative.[6]
Structural Confirmation: The chemical structures of the synthesized compounds should be confirmed using spectral analyses such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][8]
In Vitro Antibacterial Susceptibility Testing
The cornerstone of evaluating a novel compound's antibacterial potential is the determination of its Minimum Inhibitory Concentration (MIC).[9] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10]
Protocol 3.1: Broth Microdilution Assay for MIC Determination
This method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[9][11]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Synthesized adamantane derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Negative control (broth and solvent only)
-
Bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the adamantane derivative in DMSO.
-
In a 96-well plate, add 100 µL of MHB to each well.
-
Add 100 µL of the stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
Prepare the bacterial inoculum by adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the negative control) with 10 µL of the standardized bacterial suspension.
-
Include a positive control (a known antibiotic) and a negative control (broth with DMSO but no bacteria) on each plate.
-
Incubate the plates at 37°C for 16-24 hours.[9]
-
After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the well remains clear).[9] The results can also be read using a microplate reader at 600 nm.
Cytotoxicity Assessment: Ensuring Selective Toxicity
A critical aspect of drug development is to ensure that the antibacterial compounds are selectively toxic to bacteria and exhibit minimal toxicity towards mammalian cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12]
Protocol 4.1: MTT Assay for Cytotoxicity
Materials:
-
Human cell line (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Synthesized adamantane derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the 96-well plates with the chosen human cell line at a density of 1 x 10⁴ cells/well and incubate for 24 hours in a CO₂ incubator at 37°C.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the adamantane derivatives. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plates for another 24-48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Preliminary Mechanism of Action Studies
Understanding how a compound exerts its antibacterial effect is crucial. For adamantane derivatives, a primary hypothesized mechanism is the disruption of the bacterial cell membrane due to their lipophilic nature.[5][6]
Caption: Hypothesized mechanism of action for adamantane derivatives.
Protocol 5.1: Membrane Permeability Assay (Crystal Violet Uptake)
This assay qualitatively assesses membrane damage by measuring the uptake of the crystal violet dye, which can only enter cells with compromised membranes.
Materials:
-
Mid-log phase bacterial culture
-
Phosphate-buffered saline (PBS)
-
Synthesized adamantane derivatives at MIC and 2x MIC concentrations
-
Crystal violet solution (10 µg/mL)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Grow bacteria to mid-log phase, then harvest by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to an OD₆₀₀ of 0.5.
-
Treat the bacterial suspension with the adamantane derivatives at their MIC and 2x MIC. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated bacteria).
-
Incubate at 37°C for 1-2 hours.
-
Add crystal violet solution to a final concentration of 10 µg/mL and incubate for 15 minutes.
-
Centrifuge the samples to pellet the bacteria.
-
Measure the absorbance of the supernatant at 590 nm. A decrease in the absorbance of the supernatant indicates uptake of crystal violet by the bacteria, signifying membrane damage.
In Vivo Efficacy and Toxicity Models
Promising candidates from in vitro studies should be evaluated in vivo to assess their efficacy and safety in a whole organism.[13][14] Simple models like Caenorhabditis elegans can be used for initial screening before moving to more complex mammalian models.[15]
Protocol 6.1: C. elegans Infection Model for In Vivo Efficacy
C. elegans is a valuable model for high-throughput in vivo screening of antimicrobial compounds due to its short life cycle and well-defined genetics.[15]
Materials:
-
Wild-type C. elegans N2 strain
-
Pathogenic bacterial strain (e.g., Enterococcus faecalis)
-
Slow-killing assay plates (NGM agar seeded with the pathogenic bacteria)
-
M9 buffer
-
Synthesized adamantane derivatives
-
Microscope
Procedure:
-
Synchronize a population of C. elegans to the L4 larval stage.
-
Prepare slow-killing assay plates by spreading a lawn of the pathogenic bacteria and incubating to allow for bacterial growth.
-
Incorporate the adamantane derivatives into the agar at various concentrations.
-
Transfer the L4 worms to the assay plates.
-
Incubate the plates at 20-25°C.
-
Score the number of live and dead worms daily. Worms that do not respond to gentle prodding are considered dead.
-
Plot survival curves and compare the lifespan of worms on plates with the test compounds to those on control plates. An increased lifespan indicates in vivo efficacy of the compound.
Data Presentation and Interpretation
Table 1: Summary of In Vitro Antibacterial Activity and Cytotoxicity
| Compound ID | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) | Cytotoxicity (IC₅₀ in µM on HeLa cells) | Selectivity Index (SI = IC₅₀/MIC) |
| ADA-01 | S. aureus | 62.5 | 125 | > 200 | > 3.2 |
| ADA-01 | E. coli | > 1000 | > 1000 | > 200 | - |
| ADA-02 | S. aureus | 31.25 | 62.5 | 150 | 4.8 |
| ADA-02 | E. coli | 500 | > 1000 | 150 | 0.3 |
| Ciprofloxacin | S. aureus | 0.5 | 1 | > 100 | > 200 |
| Ciprofloxacin | E. coli | 0.25 | 0.5 | > 100 | > 400 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The Selectivity Index (SI) is a crucial parameter calculated by dividing the cytotoxicity (IC₅₀) by the antibacterial activity (MIC). A higher SI value is desirable, as it indicates greater selectivity of the compound for bacteria over mammalian cells.
Conclusion and Future Directions
The development of antibacterial agents from adamantane carboxylic acid represents a promising avenue of research. The protocols and guidelines presented here provide a robust framework for the synthesis, characterization, and evaluation of novel adamantane-based compounds. Future work should focus on expanding the chemical diversity of these derivatives to improve their spectrum of activity, particularly against Gram-negative pathogens, and to further elucidate their mechanisms of action. A thorough understanding of the structure-activity relationships will be instrumental in guiding the rational design of the next generation of adamantane-based antibiotics.
References
-
Al-Wahaibi, L. H., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]
- Tseplyaeva, A. V., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central.
- Rutkauskaite, A., et al. (n.d.).
- Pham, V. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety.
-
Al-Wahaibi, L. H., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (n.d.). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. MDPI. Available at: [Link]
-
Morozov, I. S., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PMC - NIH. Available at: [Link]
- Al-Wahaibi, L. H., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences.
-
Orzeszko, A., et al. (2000). Synthesis and antimicrobial activity of new adamantane derivatives I. PubMed. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (n.d.). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. NIH. Available at: [Link]
-
Li, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. NIH. Available at: [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
- Wang, J., et al. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.
- Balouiri, M., et al. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
- Al-Wahaibi, L. H., et al. (n.d.).
- Sigma-Aldrich. (n.d.).
- FAO. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. FAO.
- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services.
-
Frontiers. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers. Available at: [Link]
- Benchchem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
-
Band, V. I., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NIH. Available at: [Link]
- O'Gara, C., & Wiedemann, B. (n.d.). Animal models in the evaluation of antimicrobial agents. ASM Journals.
- AKJournals. (2024).
- NIH. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH.
- Chen, T., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. PMC.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
- Wenzel, S. C. (2022). Overview on Strategies and Assays for Antibiotic Discovery. PMC - PubMed Central.
- Creative Biolabs. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery.
- Nielsen, E. I., et al. (n.d.). Predicting In Vitro Antibacterial Efficacy across Experimental Designs with a Semimechanistic Pharmacokinetic-Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy - ASM Journals.
- Grela, E., et al. (2021). Improved Formazan Dissolution for Bacterial MTT Assay. Microbiology Spectrum.
- ACS Pharmacology & Translational Science. (n.d.). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials.
- Gilbert, P., et al. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry.
- Idexx. (n.d.).
- Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Organic Syntheses Procedure.
- Benchchem. (n.d.). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. Benchchem.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. protocols.io [protocols.io]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)adamantane-1-carboxylic acid
Welcome to the technical support center for the synthesis of 3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)adamantane-1-carboxylic acid, a novel adamantane derivative with significant potential in drug discovery and materials science. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges.
The introduction of the bulky, lipophilic adamantane cage can enhance the pharmacological properties of therapeutic agents.[1] The addition of the hexafluoroisopropanol (HFP) group further imparts unique electronic and solubility characteristics. This document provides in-depth technical guidance based on established principles of organic synthesis, particularly the Friedel-Crafts reaction, which is central to this transformation.[2]
Reaction Overview: The Friedel-Crafts Alkylation Approach
The synthesis of 3-(HFP)-adamantane-1-carboxylic acid is best approached through a Friedel-Crafts-type alkylation of adamantane-1-carboxylic acid with hexafluoroacetone (HFA) or its hydrate, which exists in equilibrium with hexafluoroisopropanol (HFP). The reaction is catalyzed by a strong Lewis acid or Brønsted acid.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low, or I am recovering unreacted starting material. What are the likely causes and how can I improve conversion?
A1: Low conversion is a common hurdle in Friedel-Crafts reactions, especially with substrates bearing deactivating groups like a carboxylic acid. Here are the primary factors to investigate:
-
Insufficient Catalyst Activity or Amount: The carboxylic acid group on the adamantane starting material is an electron-withdrawing group, which deactivates the adamantane cage towards electrophilic attack.[3] Therefore, a strong Lewis acid catalyst is crucial.
-
Troubleshooting Steps:
-
Catalyst Choice: If you are using a milder Lewis acid, consider switching to a stronger one like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[4] Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can also be effective.
-
Catalyst Loading: A stoichiometric amount of the Lewis acid catalyst is often required in Friedel-Crafts acylations because both the substrate and product can form complexes with the catalyst. While this is an alkylation, the principle of strong complexation with the carboxylic acid applies. Experiment with increasing the molar ratio of the Lewis acid to the adamantane-1-carboxylic acid.
-
Catalyst Quality: Ensure your Lewis acid is anhydrous. Moisture will deactivate the catalyst. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Inadequate Reaction Temperature: Friedel-Crafts reactions have a specific activation energy barrier that needs to be overcome.
-
Troubleshooting Steps:
-
Temperature Optimization: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition. A reasonable starting point is room temperature, with the possibility of heating to 40-60 °C.
-
-
-
Poor Solubility of Starting Materials: Adamantane-1-carboxylic acid has limited solubility in many common non-polar organic solvents used for Friedel-Crafts reactions.
-
Troubleshooting Steps:
-
Solvent Screening: While traditional solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common, consider using a solvent that can better dissolve the starting material without reacting with the catalyst. Nitrobenzene or 1,2-dichloroethane can be effective but require careful handling.
-
-
Q2: I am observing the formation of multiple products in my reaction mixture, making purification difficult. What are the potential side reactions, and how can I minimize them?
A2: The formation of multiple products is often due to the high reactivity of the adamantane cage and the potential for side reactions under strong acidic conditions.
-
Isomer Formation: While the 3-position is electronically favored for the second substitution on a 1-substituted adamantane, other isomers may form.
-
Troubleshooting Steps:
-
Control of Reaction Conditions: Lowering the reaction temperature can sometimes improve the regioselectivity of the reaction.
-
Choice of Catalyst: Different Lewis acids can exhibit different selectivities. It may be beneficial to screen a variety of catalysts.
-
-
-
Multiple Alkylations: Although the product is deactivated by the presence of two electron-withdrawing groups, multiple additions of the HFP moiety are possible, especially with a large excess of hexafluoroacetone.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess of the limiting reagent (adamantane-1-carboxylic acid) to minimize the chance of multiple additions to the same molecule.
-
-
Q3: The purification of the final product is challenging, and I am experiencing product loss during workup and chromatography. What are the best practices for isolating 3-(HFP)-adamantane-1-carboxylic acid?
A3: The purification of a molecule containing both a carboxylic acid and a highly fluorinated group requires a tailored approach.
-
Aqueous Workup:
-
Troubleshooting Steps:
-
Quenching: After the reaction is complete, quench the reaction mixture by slowly adding it to ice-water. This will hydrolyze the catalyst and separate it from the organic product.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or diethyl ether. The choice of solvent is critical for efficient extraction of perfluoroalkyl carboxylic acids.[5]
-
-
-
Chromatography:
-
Troubleshooting Steps:
-
Column Choice: Standard silica gel chromatography can be effective. However, the acidic nature of the product may cause tailing. Consider using a silica gel that has been treated with a small amount of acid or using a reverse-phase column if the product is sufficiently non-polar.
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is a good starting point. The addition of a small amount of acetic acid or formic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica column.
-
-
-
Crystallization:
-
Troubleshooting Steps:
-
Solvent Screening: Attempt to crystallize the purified product from a suitable solvent system. A mixture of a polar and a non-polar solvent is often effective. This can significantly improve the purity of the final product.
-
-
Frequently Asked Questions (FAQs)
Q: What is the expected mechanism for this reaction?
A: The reaction proceeds via an electrophilic substitution mechanism. The Lewis acid activates the hexafluoroacetone, making it a potent electrophile. The electron-rich C-H bond at the 3-position of the adamantane ring then attacks the activated hexafluoroacetone, forming a carbocation intermediate. Subsequent loss of a proton restores the adamantane cage and yields the final product.
Q: Can I use hexafluoroisopropanol directly instead of hexafluoroacetone?
A: Yes, it is possible to use hexafluoroisopropanol (HFP) as the alkylating agent in the presence of a strong acid catalyst. The acid will protonate the hydroxyl group of HFP, which then leaves as a water molecule to generate the hexafluoro-2-propyl cation, the active electrophile.
Q: Are there any specific safety precautions I should take?
A: Yes. Hexafluoroacetone is a toxic gas and should be handled in a well-ventilated fume hood. Strong Lewis acids like aluminum chloride are corrosive and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be carried out under an inert atmosphere to prevent moisture from deactivating the catalyst.
Experimental Protocols
Proposed Synthesis of 3-(HFP)-adamantane-1-carboxylic acid
This is a hypothetical protocol based on established chemical principles. Optimization will be necessary.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add adamantane-1-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Under a nitrogen atmosphere, slowly add anhydrous aluminum chloride (1.2 eq). Stir the mixture for 15 minutes.
-
Reagent Addition: Slowly bubble hexafluoroacetone gas (1.1 eq) through the reaction mixture or add hexafluoroacetone hydrate dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Slowly pour the reaction mixture into a beaker of ice-water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Starting Material | Adamantane-1-carboxylic acid | Readily available starting material. |
| Alkylating Agent | Hexafluoroacetone or its hydrate | Provides the HFP moiety. |
| Catalyst | Anhydrous AlCl₃ or TfOH | Strong Lewis/Brønsted acid to activate the electrophile and overcome the deactivating effect of the COOH group.[4] |
| Stoichiometry (Substrate:Catalyst:Alkylating Agent) | 1 : 1.2 : 1.1 | A slight excess of catalyst and alkylating agent to drive the reaction to completion. |
| Solvent | Anhydrous Dichloromethane | Common solvent for Friedel-Crafts reactions. |
| Temperature | 0 °C to Room Temperature | To control the initial exotherm and then allow the reaction to proceed at a reasonable rate. |
| Reaction Time | 12-24 hours | Sufficient time for the reaction to go to completion. |
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
-
Organic Syntheses Procedure. 1-adamantanecarboxylic acid. Available at: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available at: [Link]
-
Rezaeian, S., et al. Applications of Friedel–Crafts reactions in total synthesis of natural products. (2021). Available at: [Link]
-
Górska-Ponikowska, M., et al. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules29 , 1719 (2024). Available at: [Link]
-
Gladkikh, B. P., et al. Synthesis of 1-polyfluoroalkoxy derivatives of adamantane. (2023). Available at: [Link]
-
Fluorous Lewis acids and phase transfer catalysts. (2007). Available at: [Link]
-
Chen, M., et al. Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent. Food Chemistry429 , 136891 (2023). Available at: [Link]
-
Ivleva, E. A., et al. Synthesis of (3-Hydroxyadamantan-1-yl)methanols. (2018). Available at: [Link]
-
Okano, T. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules28 , 769 (2023). Available at: [Link]
-
Zhang, Z., et al. Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification. (2015). Available at: [Link]
-
Dikusar, E. A., et al. Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. (2004). Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
Sources
- 1. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Adamantane Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for adamantane functionalization. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of modifying the adamantane scaffold. Due to its unique cage-like structure, high stability, and the presence of two distinct C-H bond environments (tertiary bridgehead and secondary methylene), functionalizing adamantane presents a significant, yet rewarding, synthetic challenge.[1][2]
This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions. We will explore the causality behind experimental choices, troubleshoot common issues, and provide self-validating methodologies to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective functionalization of adamantane?
The core challenge lies in differentiating between the four equivalent tertiary (C1, bridgehead) C-H bonds and the twelve equivalent secondary (C2, methylene) C-H bonds.[1][2] The bond dissociation energies (BDEs) of the tertiary C-H bond (approx. 99 kcal/mol) and the secondary C-H bond (approx. 96 kcal/mol) are unusually high and relatively close, making selective activation difficult.[3] Many highly reactive reagents that can overcome the kinetic barrier to cleave these strong bonds often do so with poor selectivity, leading to complex and difficult-to-separate product mixtures.[2][4]
Q2: What are the main mechanistic pathways for adamantane functionalization, and how do I choose one?
Functionalization is typically achieved via radical or carbocation intermediates.[5] The choice of pathway dictates the type of functional group you can install and the expected regioselectivity.
-
Radical-Mediated Reactions: Often initiated by photocatalysis or strong oxidants, these reactions involve a Hydrogen Atom Transfer (HAT) step to generate an adamantyl radical.[1] This pathway is exceptionally versatile for C-C bond formation (e.g., alkylation, arylation) and some heteroatom introductions.[5] Modern photocatalytic methods offer exquisite control over regioselectivity.[4][6]
-
Carbocation-Mediated Reactions (Electrophilic): These reactions, often under strong acid or superacid conditions, generate the highly stable 1-adamantyl carbocation.[1] This pathway is ideal for introducing nucleophiles like halides or hydroxyl groups specifically at the tertiary position.[7]
The decision between these pathways depends on your target molecule. For selective C-C bond formation at the bridgehead position, photocatalytic HAT is the state-of-the-art. For simple halogenation or hydroxylation at the bridgehead, carbocation chemistry is often more direct.
Q3: How can I favor functionalization at the tertiary (C1) position over the secondary (C2) position?
Achieving high C1 selectivity is a common goal. The most effective modern strategy involves leveraging polar effects in a radical-mediated pathway.
Causality: A dual catalyst system, typically comprising an iridium-based photosensitizer and a quinuclidine-based HAT catalyst, is highly effective.[1][3][4] Upon photoexcitation, the iridium catalyst oxidizes the quinuclidine to an electrophilic radical cation. This charged species preferentially abstracts a hydrogen atom from the most "hydridic" or electron-rich C-H bond in the substrate.[1] Due to the electron-donating nature of the alkyl framework, the tertiary C-H bond of adamantane is more hydridic than the secondary C-H bonds, leading to exceptional C1 selectivity, often exceeding a 20:1 ratio.[1][4]
Q4: What are the critical safety precautions for these reactions?
-
Adamantane: While a stable solid, adamantane is classified as an environmentally hazardous substance.[8] Handle with appropriate personal protective equipment (PPE) and dispose of waste according to institutional guidelines.
-
Reagents: Many functionalization reactions employ hazardous materials:
-
Strong Oxidizers (e.g., peroxides, high-valent metals): Handle with extreme care behind a blast shield.
-
Photocatalysts (e.g., Iridium, Ruthenium complexes): These are often expensive and can be toxic. Avoid inhalation and skin contact.
-
High-Pressure Gases (e.g., Carbon Monoxide): Carbonylation reactions require specialized high-pressure reactors and CO monitors.[1]
-
Solvents: Use appropriate anhydrous solvents and perform reactions under an inert atmosphere (N₂ or Ar) to prevent quenching of reactive intermediates.
-
Always consult the Safety Data Sheet (SDS) for every reagent and perform a thorough risk assessment before beginning any experiment.
Troubleshooting Guides
This section addresses specific issues encountered during common adamantane functionalization reactions in a question-and-answer format.
Guide 1: Photocatalytic C-H Alkylation (Dual Ir/Quinuclidine System)
Issue: Low or no conversion of adamantane.
-
Q: My reaction isn't working. I see only starting materials. What should I check first?
-
A: Verify the complete catalytic system. This transformation requires the photocatalyst, the HAT catalyst, and light. A self-validating control experiment is crucial: run three parallel reactions omitting one component from each (one without light, one without the Ir catalyst, one without the quinuclidine catalyst). None of these should yield the product, confirming the necessity of all components.[3]
-
A: Check your light source. Ensure your LEDs are emitting at the correct wavelength (e.g., 456 nm blue LEDs are common) and have sufficient power.[3] The reaction vessel should be positioned to receive maximum irradiation.
-
A: De-gas your solvent thoroughly. Oxygen is an efficient quencher of excited-state photocatalysts and can trap radical intermediates. Sparge your solvent with argon or nitrogen for at least 30 minutes before use and maintain an inert atmosphere throughout the reaction.
-
Issue: Poor yield of the desired alkylated product despite adamantane conversion.
-
Q: My adamantane is being consumed, but the yield of my target product is low. Where is it going?
-
A: Re-evaluate your alkene coupling partner. The reaction works best with electron-deficient alkenes (e.g., containing sulfone, nitrile, ketone, or ester groups) as they readily trap the nucleophilic adamantyl radical.[3][4] Electron-rich or sterically hindered alkenes may react sluggishly, allowing the adamantyl radical to engage in side reactions.
-
A: Consider the stoichiometry. While many protocols use an excess of adamantane to favor the reaction, using the alkene as the limiting reagent can sometimes improve yields, especially if the alkene is prone to polymerization.[3]
-
A: Check for catalyst degradation. If the reaction solution changes color unexpectedly (e.g., bleaching of the photocatalyst), it may indicate catalyst decomposition. Reducing the catalyst loading to the optimized level (e.g., 0.5 mol%) can sometimes mitigate this.[4]
-
Workflow: Troubleshooting Low Yield in Photocatalytic Alkylation
Caption: Troubleshooting decision tree for low-yield photocatalytic alkylation.
Guide 2: Oxidative Hydroxylation
Issue: Poor regioselectivity, yielding a mixture of 1-adamantanol, 2-adamantanol, and adamantanone.
-
Q: My oxidation produces an inseparable mixture of isomers. How can I improve selectivity for 1-adamantanol?
-
A: Change your mechanistic approach. Many strong, non-specific oxidants operate via a free-radical mechanism that shows low selectivity.[9] To favor the tertiary position, you need a system that proceeds via a more controlled pathway.
-
A: Employ a "Gif-type" system. Catalytic systems using Fe(II) salts, hydrogen peroxide, pyridine, and picolinic acid have been shown to selectively produce the tertiary alcohol, 1-hydroxy-3,5-dimethyladamantane from 1,3-dimethyladamantane.[9] This selectivity is attributed to an oxidative mechanism involving a radical cation intermediate, where the tertiary position is electronically favored for attack.[9]
-
A: Consider biocatalysis. For ultimate selectivity, enzymatic hydroxylation using cytochrome P450 enzymes is unparalleled, as the enzyme's active site provides precise stereochemical control over the substrate.[2]
-
Issue: Over-oxidation of the desired alcohol to adamantanone or diols.
-
Q: My reaction produces significant amounts of ketone and diol byproducts. How can I prevent this?
-
A: Reduce reaction time and temperature. Over-oxidation is often a result of prolonged exposure to the oxidant. Monitor the reaction closely by GC or TLC and quench it as soon as the starting material is consumed or the desired product concentration is maximized.
-
A: Control the oxidant stoichiometry. Use the minimum amount of oxidant required for the initial hydroxylation. Adding the oxidant slowly over the course of the reaction rather than all at once can help maintain a low instantaneous concentration, disfavoring the second oxidation step.
-
A: Choose a milder oxidant. If possible, switch to a less aggressive oxidizing agent. While this may slow the reaction rate, it can significantly improve the selectivity for the mono-hydroxylated product.
-
Key Experimental Protocols
Protocol 1: Catalyst-Controlled C-H Alkylation of Adamantane
Based on the highly selective method developed by Martin and coworkers.[3][4]
Objective: To synthesize 1-alkylated adamantane derivatives with high regioselectivity (>20:1).
Materials:
-
Adamantane (1.5 - 2.0 equiv.)
-
Electron-deficient alkene (e.g., Phenyl Vinyl Sulfone) (1.0 equiv., ~0.5 mmol)
-
Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(d(CF₃)bpy)PF₆, "Ir-1") (0.5 - 1.0 mol%)
-
Quinuclidine HAT catalyst (e.g., sulfonylated quinuclidinol, "Q-1") (5-10 mol%)
-
Anhydrous, de-gassed solvent (e.g., Acetonitrile)
-
Reaction vial (e.g., 4 mL) with a magnetic stir bar
-
Blue LED light source (e.g., 2 x 456 nm lamps)
Procedure:
-
Preparation: In a glovebox or under a stream of argon, add adamantane, the alkene, the iridium photocatalyst, and the quinuclidine HAT catalyst to the reaction vial.
-
Solvent Addition: Add the anhydrous, de-gassed solvent to the vial to achieve the desired concentration (e.g., 0.1 M).
-
Sealing: Securely cap the vial to ensure an inert atmosphere is maintained.
-
Reaction Setup: Place the vial on a magnetic stirrer and position it between the blue LED lamps. Use a fan to maintain the reaction temperature near ambient (~30-38 °C).
-
Irradiation: Turn on the LEDs and stir the reaction for the required time (typically 8-48 hours). Monitor the reaction progress by taking aliquots and analyzing via GC-MS or ¹H NMR.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired 1-alkylated adamantane product.
Mechanism: Simplified Dual Catalytic Cycle
Caption: Dual catalytic cycle for photocatalytic C-H alkylation of adamantane.
Data Summary
Table 1: Comparison of Optimized Conditions for Adamantane Alkylation with Phenyl Vinyl Sulfone
| Entry | Photocatalyst (mol%) | HAT Catalyst (mol%) | Solvent | Time (h) | Yield (%) | C1:C2 Selectivity | Reference |
| 1 | Ir-1 (1.0) | Q-1 (10) | CH₃CN | 8 | 72 | >20:1 | [3][4] |
| 2 | Ir-1 (0.5) | Q-1 (10) | CH₃CN | 24 | 73 | >20:1 | [4] |
| 3 | Ir-2 (1.0) | Q-3 (10) | CH₃CN | 8 | 66 | >20:1 | [3][4] |
Yields are for isolated product. Ir-1 = Ir(dF(CF₃)ppy)₂(d(CF₃)bpy)PF₆. Q-1 = Sulfonylated quinuclidinol. See cited literature for full catalyst structures.
References
-
Weigel, W. K., III, Dang, H. T., Feceu, A., & Martin, D. B. C. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20(1), 10-36. [Link]
-
Martin, D. B. C., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
Bagrii, E. I., et al. (2017). Oxidative functionalization of adamantanes (review). Petroleum Chemistry, 57(3), 183-206. [Link]
-
Weigel, W. K., III, Dang, H. T., Feceu, A., & Martin, D. B. C. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Royal Society of Chemistry. [Link]
-
Martin, D. B. C., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ResearchGate. [Link]
-
Kovalenko, G. A., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences. [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved January 23, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Adamantane. [Link]
Sources
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
- 8. carlroth.com [carlroth.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance in Adamantane Carboxylic Acid Reactions
Welcome to the technical support center for chemists and researchers working with adamantane derivatives. This guide is designed to provide practical, in-depth solutions to a common yet significant challenge: overcoming the steric hindrance of the adamantane cage in functionalization reactions of 1-adamantanecarboxylic acid. The bulky, rigid structure of adamantane often leads to low yields and difficult reactions, particularly in ester and amide bond formation. This resource, presented in a question-and-answer format, offers troubleshooting strategies, detailed protocols, and the mechanistic reasoning behind our recommendations to empower you in your research and development endeavors.
Frequently Asked Questions & Troubleshooting Guides
Amide Bond Formation (Amidation)
Question 1: My standard amide coupling reaction with 1-adamantanecarboxylic acid and a primary amine is giving very low yields. What is the primary cause and how can I resolve this?
Answer:
The primary cause is the steric bulk of the adamantane cage, which physically obstructs the approach of the amine nucleophile to the activated carboxylic acid intermediate. Standard coupling reagents like DCC or EDC alone are often insufficient to overcome this steric clash, leading to slow reaction rates and the formation of side products.
Troubleshooting Workflow:
To address this, you need to employ a more potent activation strategy. We recommend a two-pronged approach:
-
High-Activity Coupling Reagents: Switch to a uronium/aminium or phosphonium-based coupling reagent known to be effective for sterically hindered substrates.
-
Elevated Temperatures: In some cases, carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.
dot
Technical Support Center: Scaling Up the Synthesis of 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid
Welcome to the technical support center for the synthesis of 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of this complex molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experimental work, from initial reaction setup to large-scale production.
Our approach is grounded in established principles of organic chemistry, drawing parallels from known reactions of adamantane and fluoroalkyl compounds to provide a robust framework for this challenging synthesis.
Proposed Synthetic Pathway
The synthesis of this compound is a multi-step process. A feasible approach involves a two-stage synthesis:
-
Stage 1: Free Radical Fluoroalkylation of Adamantane. This step introduces the 1,1,2,3,3,3-hexafluoropropyl group at a bridgehead position of the adamantane core. A photocatalytic C-H functionalization is a modern and efficient method for this transformation.
-
Stage 2: Koch-Haaf Carboxylation. The resulting 1-(1,1,2,3,3,3-Hexafluoropropyl)adamantane is then subjected to a Koch-Haaf reaction to install the carboxylic acid group at another bridgehead position.
Below is a visual representation of this proposed synthetic workflow.
Caption: Proposed two-stage synthesis of the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address potential issues.
Stage 1: Free Radical Fluoroalkylation of Adamantane
Q1: What are the recommended starting materials and reagents for the fluoroalkylation of adamantane?
A1: For the introduction of the 1,1,2,3,3,3-hexafluoropropyl group, a common precursor is the corresponding fluoroalkyl iodide, namely 1-iodo-1,1,2,3,3,3-hexafluoropropane (CF₃CHFCF₂I). This reagent can generate the required fluoroalkyl radical under photocatalytic conditions.
| Component | Recommended Reagent/Material | Key Considerations |
| Adamantane Source | Adamantane | Ensure high purity to avoid side reactions. |
| Fluoroalkyl Source | 1-iodo-1,1,2,3,3,3-hexafluoropropane | Handle with care due to potential volatility and light sensitivity. |
| Photocatalyst | Iridium or Ruthenium-based complexes (e.g., Ir(ppy)₃) | Catalyst loading is critical and should be optimized. |
| Solvent | Anhydrous and degassed organic solvents (e.g., acetonitrile, DMF) | Moisture and oxygen can quench the reaction. |
| Light Source | Blue LEDs (around 450 nm) are commonly used for these photocatalysts. | Consistent and uniform irradiation is key for reproducibility. |
Q2: I am observing low conversion of adamantane in the fluoroalkylation step. What are the possible causes and solutions?
A2: Low conversion is a common issue in photocatalytic reactions, especially when scaling up. Here’s a troubleshooting guide:
Caption: Troubleshooting low conversion in fluoroalkylation.
Expert Insight: Adamantane's C-H bonds are strong, and their activation requires an efficient catalytic cycle.[1] The bridgehead positions are sterically accessible and lead to a relatively stable tertiary radical, favoring substitution at the 1-position.[1][2] However, competing reactions, such as radical dimerization of the fluoroalkyl iodide, can occur.
Q3: I am getting a mixture of mono-, di-, and poly-substituted adamantanes. How can I improve the selectivity for the mono-substituted product?
A3: Controlling the stoichiometry is key.
-
Reagent Ratio: Use adamantane in excess relative to the fluoroalkyl iodide. This statistically favors the reaction of the fluoroalkyl radical with an unreacted adamantane molecule.
-
Slow Addition: Add the fluoroalkyl iodide slowly to the reaction mixture over an extended period. This maintains a low concentration of the fluoroalkylating agent, minimizing the chances of a second substitution on the already functionalized adamantane.
-
Monitoring: Track the reaction progress using GC-MS to determine the optimal reaction time to maximize the mono-substituted product and minimize over-alkylation.
Stage 2: Koch-Haaf Carboxylation
Q1: What are the key parameters to control during the Koch-Haaf carboxylation of 1-(1,1,2,3,3,3-Hexafluoropropyl)adamantane?
A1: The Koch-Haaf reaction involves the formation of a carbocation, which is then trapped by carbon monoxide (generated in situ from formic acid).[3][4] The presence of the electron-withdrawing hexafluoropropyl group will significantly influence this reaction.
| Parameter | Critical Aspect | Rationale |
| Acid Strength | Concentrated sulfuric acid (96-98%) is typically required. | Sufficiently strong acid is needed to generate the adamantyl carbocation. |
| Temperature | Low temperatures (0-10 °C) are recommended. | The reaction is exothermic. Low temperatures help to control the reaction rate and minimize side reactions like fragmentation or rearrangement. |
| Reagent Addition | Slow, controlled addition of formic acid is crucial. | This controls the rate of CO generation and helps to manage the exotherm. |
| Stirring | Efficient stirring is necessary. | The reaction mixture is often viscous and can be heterogeneous. Good mixing ensures efficient contact between the substrate and reagents. |
Q2: The carboxylation reaction is very slow or is not proceeding to completion. What could be the issue?
A2: The strong electron-withdrawing nature of the hexafluoropropyl group can destabilize the adjacent carbocation necessary for the Koch-Haaf reaction.[5] This will likely make the reaction more challenging than the carboxylation of unsubstituted adamantane.
Caption: Troubleshooting slow or incomplete carboxylation.
Expert Insight: The stability of the bridgehead carbocation is crucial for the success of the Koch-Haaf reaction.[6] The inductive effect of the fluoroalkyl group will significantly retard the formation of the carbocation at the adjacent bridgehead position. Therefore, more forcing conditions (higher temperature, stronger acid) may be necessary compared to the carboxylation of unsubstituted adamantane.
Q3: How do I purify the final product, this compound?
A3: The purification of a molecule with both a highly fluorinated ("fluorous") tail and a polar carboxylic acid head can be challenging.
-
Initial Work-up: After quenching the reaction mixture with ice, the crude product will precipitate. This can be filtered and washed with water to remove excess acid.
-
Solvent Extraction: The crude product can be dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with brine.
-
Fluorous Solid-Phase Extraction (F-SPE): This is a powerful technique for purifying compounds with significant fluorine content.[7][8] The crude product can be loaded onto a fluorous silica gel cartridge. Eluting with a gradient of a non-fluorinated solvent (e.g., methanol/water) and a fluorinated solvent (e.g., perfluorohexane) can effectively separate the desired product from non-fluorinated impurities.
-
Crystallization: Recrystallization from a suitable solvent system can be an effective final purification step.
Scaling Up: From the Bench to the Plant
Scaling up any chemical synthesis introduces a new set of challenges that are often not apparent at the lab scale.[8]
Q1: What are the primary safety considerations when scaling up this synthesis?
A1:
-
Exothermic Reactions: Both the fluoroalkylation (if initiated with peroxides, though less so with photocatalysis) and the Koch-Haaf carboxylation can be highly exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate.
-
Pressure Build-up: The Koch-Haaf reaction generates carbon monoxide. The reactor must be properly vented to a scrubber system to handle the off-gassing.
-
Corrosive Reagents: Concentrated sulfuric acid and potentially oleum are highly corrosive. Ensure all reactors and transfer lines are constructed from compatible materials (e.g., glass-lined steel or Hastelloy).[4]
-
Photoreactor Safety: When scaling up photocatalytic reactions, consider the electrical safety of the high-intensity light sources and ensure adequate cooling to prevent overheating.
Q2: What are the key process engineering challenges to consider?
A2:
-
Mixing: Achieving efficient mixing in a large reactor is more difficult than in a round-bottom flask. Inadequate mixing can lead to localized "hot spots" in exothermic reactions and reduced yields due to poor mass transfer.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes heat removal more challenging. A thorough understanding of the reaction's thermal profile is essential.
-
Light Penetration (for Stage 1): In a large batch reactor, light will not penetrate the entire reaction volume. For scaling up photocatalytic reactions, a flow reactor is often a more viable option to ensure consistent irradiation of the reaction mixture.[9]
References
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC - PubMed Central. Available at: [Link]
- Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry.
-
Koch-Haaf reaction of adamantanols in an acidtolerant hastelloy-made microreactor. (PDF) Available at: [Link]
- Method for synthesizing 3-amino-1-adamantanol. Google Patents.
-
Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids. PMC - NIH. Available at: [Link]
-
Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC - NIH. Available at: [Link]
-
Investigation of the gas phase reactivity of the 1-adamantyl radical using a distonic radical anion approach. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
3 Factors That Stabilize Carbocations. Master Organic Chemistry. Available at: [Link]
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
The Reactivity of Bridgehead Compounds of Adamantane 1,2. ACS Publications. Available at: [Link]
-
Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. NIH. Available at: [Link]
-
Photocatalytic reactors and their scale up: literature review. ResearchGate. Available at: [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory?. Reddit. Available at: [Link]
-
Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
1-adamantanecarboxylic acid. Organic Syntheses Procedure. Available at: [Link]
-
electron withdrawing and donating effects of amantadine : r/chemistry. Reddit. Available at: [Link]
-
Table 1 Free radical additions of cyclic alcohols to hexafluoropropene... ResearchGate. Available at: [Link]
-
Photocatalytic fluoroalkylation reactions of organic compounds. SciSpace. Available at: [Link]
-
Scale-Up of a Heterogeneous Photocatalytic Degradation Using a Photochemical Rotor–Stator Spinning Disk Reactor | Organic Process Research & Development. ACS Publications. Available at: [Link]
-
Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. PMC - NIH. Available at: [Link]
- Bridgehead free radical stability. The decomposition of t-butylperoxyesters of the 1-adamantyl, 1-bicyclo[2 - Canadian Science Publishing. Available at: https://cdnsciencepub.com/doi/abs/10.1139/v68-511
-
7.14: Carbocation Stability. Chemistry LibreTexts. Available at: [Link]
-
(Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. RSC Publishing. Available at: [Link]
-
Synthesis and Supramolecular Organization of the Iodide and Triiodides of a Polycyclic Adamantane-Based Diammonium Cation. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Available at: [Link]
-
Toward scaling-up photocatalytic process for multiphase environmental applications. PolyPublie. Available at: [Link]
-
An adamantane-based COF: stability, adsorption capability, and behaviour as a catalyst and support for Pd and Au for the hydrogenation of nitrostyrene. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Towards scaling-up photocatalytic process for multiphase envi- ronmental applications: a review. Semantic Scholar. Available at: [Link]
-
Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol. PMC - NIH. Available at: [Link]
-
ChemInform Abstract: Radical Addition Reactions of Fluorinated Species. Part 7. Highly Selective Two-Step Synthesis of 1-(Polyfluoroalkyl)ethane-1,2-diols; Regioselectivity of the Additions of Methylated 1,3-Dioxolanes to Perfluoroolefins. ResearchGate. Available at: [Link]
-
Photocatalytic hydroalkylation using gaseous alkanes in flow. Vapourtec. Available at: [Link]
-
Tuning the Energy Levels of Adamantane by Boron Substitution. MDPI. Available at: [Link]
-
Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing. Available at: [Link]
-
Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Semantic Scholar. Available at: [Link]
-
Selectivity In Free Radical Reactions. Master Organic Chemistry. Available at: [Link]
-
Selective Alkane Transformations via Radicals and ... ACS Publications. Available at: [Link]
-
NGP in free radicals and bridgehead systems (CHE). YouTube. Available at: [Link]
-
Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. PMC - NIH. Available at: [Link]
-
Stability and Reactivity of bridgehead Carbocataion. YouTube. Available at: [Link]
Sources
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vapourtec.com [vapourtec.com]
Validation & Comparative
A Comparative Guide to 3-(HFP)-Adamantane-1-Carboxylic Acid: A Novel Therapeutic Candidate for Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for inflammatory diseases, the quest for novel small molecules with superior efficacy and safety profiles is perpetual. This guide provides an in-depth technical comparison of a promising, albeit currently investigational, therapeutic agent, 3-(hexafluoroisopropanol)-adamantane-1-carboxylic acid (3-(HFP)-AC), against established and clinical-stage alternatives. Our analysis is grounded in a scientifically plausible hypothesis that 3-(HFP)-AC acts as a potent inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the regulation of inflammatory signaling pathways.
The adamantane scaffold has a rich history in medicinal chemistry, forming the backbone of several approved drugs.[1] Its rigid, lipophilic nature can enhance drug-like properties, and its derivatives are being explored for a multitude of therapeutic applications, including antiviral, antidiabetic, and neuroprotective agents.[2][3] The unique properties of the hexafluoroisopropanol (HFIP) group, such as its ability to act as a strong hydrogen bond donor with low nucleophilicity, have also garnered significant interest in drug design.[4][5] The strategic combination of these two moieties in 3-(HFP)-AC suggests a potential for high-affinity and selective interaction with its biological target.
This guide will dissect the hypothesized mechanism of action of 3-(HFP)-AC, present a comparative analysis with leading sEH inhibitors, and provide detailed, validated experimental protocols for its preclinical evaluation.
The Rationale for Soluble Epoxide Hydrolase Inhibition in Inflammation
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade. It metabolizes anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts.[6] By inhibiting sEH, the levels of endogenous EpFAs are increased, leading to a potentiation of their beneficial effects, which include vasodilation, anti-inflammatory, and analgesic properties.[6][7] Consequently, sEH has emerged as a compelling therapeutic target for a range of inflammatory conditions, including cardiovascular disease, neuropathic pain, and chronic obstructive pulmonary disease (COPD).[7][8]
Hypothesized Mechanism of Action of 3-(HFP)-Adamantane-1-Carboxylic Acid
We hypothesize that 3-(HFP)-AC is a potent and selective inhibitor of soluble epoxide hydrolase. The adamantane core is proposed to anchor the molecule within a hydrophobic pocket of the sEH active site. The hexafluoroisopropanol (HFP) moiety, with its unique electronic and steric properties, is predicted to form key interactions with active site residues, contributing to the high-affinity binding and potent inhibition of the enzyme. The carboxylic acid group can further enhance binding through hydrogen bonding and improve the pharmacokinetic profile of the compound.
By inhibiting sEH, 3-(HFP)-AC would increase the bioavailability of endogenous anti-inflammatory epoxy fatty acids (EpFAs), leading to the attenuation of pro-inflammatory signaling pathways.
Caption: Hypothesized mechanism of 3-(HFP)-AC as an sEH inhibitor.
Comparative Analysis: 3-(HFP)-AC vs. Alternative sEH Inhibitors
To validate the therapeutic potential of 3-(HFP)-AC, a direct comparison with established sEH inhibitors is crucial. We have selected three comparators based on their well-documented preclinical and, in some cases, clinical data:
-
trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB): A potent and widely used preclinical tool compound with an adamantane moiety.[9][10]
-
1-trifluoromethoxyphenyl-3-(1-acetylpiperidin-4-yl)urea (TPPU): A highly potent and selective sEH inhibitor with excellent pharmacokinetic properties that has been extensively studied in various animal models of disease.[3][11]
-
GSK2256294: An sEH inhibitor that has been evaluated in Phase I clinical trials, providing valuable safety and pharmacokinetic data in humans.[5][12]
| Parameter | 3-(HFP)-Adamantane-1-Carboxylic Acid (Hypothetical) | t-AUCB | TPPU | GSK2256294 |
| Potency (IC50) | Potentially in the low nanomolar range | 1.3 nM (human sEH)[4] | 0.4 nM (human sEH) | Potent sEH inhibitor |
| Selectivity | High selectivity for sEH is anticipated | High | High | Selective |
| Pharmacokinetics | Expected to have good oral bioavailability and metabolic stability | Good oral bioavailability in mice (75%)[3] | Excellent oral bioavailability and long half-life in multiple species[13] | Well-tolerated in humans with a long half-life (25-43 hours)[12] |
| In Vivo Efficacy | Predicted to show strong anti-inflammatory and analgesic effects | Effective in models of cardiac ischemia-reperfusion and hypertension[9][10] | Efficacious in models of neuropathic pain, inflammation, and cardiovascular disease[3][11][14] | Demonstrated target engagement in humans[12] |
| Safety Profile | To be determined | Generally well-tolerated in preclinical studies | Well-tolerated in preclinical studies | Well-tolerated in Phase I clinical trials; most common adverse events were headache and contact dermatitis[12] |
Experimental Validation Protocols
To rigorously assess the therapeutic potential of 3-(HFP)-AC, a series of validated in vitro and in vivo experiments are necessary.
In Vitro sEH Inhibition Assay
This assay determines the potency of 3-(HFP)-AC in inhibiting the enzymatic activity of recombinant human sEH.
Principle: A fluorogenic substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), is used. Hydrolysis of the epoxide by sEH leads to the release of a highly fluorescent product, which can be quantified.
Step-by-Step Protocol: [12][15]
-
Reagent Preparation:
-
Prepare a stock solution of 3-(HFP)-AC in DMSO.
-
Dilute recombinant human sEH in assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing 0.1 mg/mL BSA).
-
Prepare a stock solution of the PHOME substrate in a suitable organic solvent (e.g., ethanol).
-
-
Assay Procedure:
-
In a 96-well black microplate, add 10 µL of various concentrations of 3-(HFP)-AC or the vehicle (DMSO) for the control.
-
Add 80 µL of the diluted recombinant human sEH to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the PHOME substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of 3-(HFP)-AC relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.[16]
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of 3-(HFP)-AC to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol: [7][17]
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats (180-220 g) for at least one week under standard laboratory conditions.
-
Randomly divide the animals into groups (n=6-8 per group): Vehicle control, 3-(HFP)-AC treated groups (various doses), and a positive control group (e.g., indomethacin).
-
-
Drug Administration:
-
Administer 3-(HFP)-AC or the vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of paw edema for each animal at each time point: [(V_t - V_0) / V_0] x 100, where V_t is the paw volume at time t and V_0 is the initial paw volume.
-
Calculate the percentage of inhibition of paw edema for each treated group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
In Vivo Anti-inflammatory Activity: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model mimics the systemic inflammatory response seen in sepsis and other inflammatory conditions.
Principle: Intraperitoneal injection of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust systemic inflammatory response, leading to the release of pro-inflammatory cytokines. The ability of 3-(HFP)-AC to suppress this cytokine storm is a measure of its systemic anti-inflammatory efficacy.
Step-by-Step Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Randomly divide the animals into groups: Vehicle control, 3-(HFP)-AC treated groups, and a positive control group.
-
-
Drug Administration:
-
Administer 3-(HFP)-AC or the vehicle (p.o. or i.p.) one hour before the LPS challenge.
-
-
Induction of Systemic Inflammation:
-
Inject LPS (e.g., 10 mg/kg) intraperitoneally.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 2-4 hours after LPS injection), collect blood samples via cardiac puncture under anesthesia.
-
Euthanize the animals and collect relevant tissues (e.g., liver, lungs) for further analysis.
-
-
Cytokine Analysis:
-
Separate plasma from the blood samples.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma using ELISA or a multiplex cytokine assay.
-
-
Data Analysis:
-
Compare the cytokine levels between the different treatment groups using appropriate statistical methods.
-
Caption: A comprehensive workflow for the preclinical validation of 3-(HFP)-AC.
Conclusion
Based on the established therapeutic potential of adamantane derivatives and the growing interest in sEH inhibition for inflammatory diseases, 3-(HFP)-adamantane-1-carboxylic acid represents a compelling, albeit hypothetical, therapeutic candidate. The proposed combination of the adamantane scaffold and the hexafluoroisopropanol moiety holds the promise of a novel sEH inhibitor with enhanced potency and favorable pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for the systematic validation of 3-(HFP)-AC and its comparison with existing alternatives. Rigorous preclinical evaluation, as outlined, will be instrumental in determining the true therapeutic potential of this novel chemical entity and its prospective role in the management of inflammatory disorders.
References
-
Liu, J. Y., et al. (2012). Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. British Journal of Pharmacology, 165(5), 1401–1412. [Link]
-
Cheriyan, J., et al. (2016). Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. British Journal of Clinical Pharmacology, 81(4), 754–763. [Link]
-
Shen, H. C. (2010). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 53(24), 8533-8543. [Link]
-
García-Bueno, B., et al. (2016). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. e-Ciencias de la Información, 6(1). [Link]
-
Imig, J. D. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology, 11, 589410. [Link]
-
Morisseau, C., & Hammock, B. D. (2013). Soluble epoxide hydrolase: gene structure, expression and deletion. Frontiers in Pharmacology, 4, 3. [Link]
-
Spilovska, K., et al. (2016). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 6(4), 245-256. [Link]
-
Wang, W., et al. (2009). Pharmacokinetic studies of four novel soluble epoxide hydrolase (sEH) inhibitors and anti-inflammatory efficacy of the most promising one t-AUCB. British Journal of Pharmacology, 156(2), 284-296. [Link]
-
Alghamdi, M. (2023). Synthesis of Derivatives of Hexafluoroisopropanol. Electronic Theses and Dissertations. 2529. [Link]
-
Chaudhary, K. R., et al. (2011). Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury. The Journal of pharmacology and experimental therapeutics, 337(2), 331–339. [Link]
-
Liu, Y., et al. (2020). 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), a soluble epoxide hydrolase inhibitor, lowers L-NAME-induced hypertension through suppression of angiotensin-converting enzyme in rats. European Review for Medical and Pharmacological Sciences, 24(15), 8143-8150. [Link]
-
Wita, P., & Wujec, M. (2018). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current medicinal chemistry, 25(30), 3584–3601. [Link]
-
Georgiev, G., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Comptes rendus de l'Academie bulgare des Sciences, 71(10), 1419-1426. [Link]
-
Szymańska, E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2024. [Link]
-
Wita, P., & Wujec, M. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2024. [Link]
-
Chen, Y., et al. (2018). Soluble Epoxide Hydrolase Inhibitor t-AUCB Ameliorates Vascular Endothelial Dysfunction by Influencing the NF-κB/miR-155-5p/eNOS/NO/IκB Cycle in Hypertensive Rats. International Journal of Molecular Sciences, 19(11), 3358. [Link]
-
Neckář, J., et al. (2012). Inhibition of soluble epoxide hydrolase by cis-4-[4-(3-adamantan-1-yl-ureido)cyclohexyl-oxy]benzoic acid exhibits antihypertensive and cardioprotective actions in transgenic rats with angiotensin II-dependent hypertension. Clinical science (London, England : 1979), 123(5-6), 335–345. [Link]
-
Al-Shorbagy, M. Y., et al. (2021). 1-trifluoromethoxyphenyl-3(1-propionylpiperidin-4-yl) urea (TPPU), a soluble epoxide hydrolase inhibitor attenuates high fat diet-induced cardiovascular and metabolic disorders in rats. European Review for Medical and Pharmacological Sciences, 25(10), 3845-3856. [Link]
-
Kim, H. Y., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. eLife, 13, e91913. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 23, 2026, from [Link]
-
Guria, M., & Ghorai, P. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Organic & Biomolecular Chemistry, 19(6), 1239-1253. [Link]
-
Cheriyan, J., et al. (2016). Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. British journal of clinical pharmacology, 81(4), 754–763. [Link]
-
Fonken, L. K., et al. (2022). Intermittent systemic exposure to lipopolysaccharide-induced inflammation disrupts hippocampal long-term potentiation and impairs cognition in aging male mice. bioRxiv. [Link]
-
Liu, Y., et al. (2013). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. European Journal of Pharmaceutical Sciences, 48(4-5), 619-627. [Link]
-
Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit5.4. [Link]
-
Pozhydaiev, V., & Power, M. (2021). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. Chemical Communications, 57(55), 6739-6751. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 23, 2026, from [Link]
-
Huang, P. (2023). Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke. Frontiers in Neurology, 14, 1126938. [Link]
-
Rather, M. A., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
-
Imig, J. D. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology, 11. [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "Synthesis of Derivatives of Hexafluoroisopropanol" by Meshal Alghamdi [egrove.olemiss.edu]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. egrove.olemiss.edu [egrove.olemiss.edu]
- 14. Frontiers | Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke [frontiersin.org]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 17. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization | eLife [elifesciences.org]
A Comparative Guide to the Thermal Stability of Fluorinated Adamantane Polymers
Introduction: The Quest for Thermally Robust Polymers
In the relentless pursuit of materials that can withstand extreme thermal environments, researchers and engineers are increasingly turning to molecular design to impart exceptional stability. For applications ranging from advanced aerospace components to downhole tools in the energy sector and high-performance electronics, the ability of a polymer to maintain its structural integrity and properties at elevated temperatures is paramount. This guide provides an in-depth technical comparison of the thermal stability of adamantane-containing polymers and their fluorinated analogues.
The incorporation of the adamantane moiety, a rigid, diamondoid hydrocarbon cage, into polymer backbones is a well-established strategy for enhancing thermal performance.[1] Its bulky, three-dimensional structure restricts the thermal motion of polymer chains, leading to higher glass transition temperatures (Tg) and decomposition temperatures (Td).[2] Concurrently, the fluorination of polymers is a proven method for increasing thermal and chemical resistance, primarily due to the exceptional strength of the carbon-fluorine (C-F) bond.[3] This guide will explore the synergistic effect of combining these two powerful molecular design strategies, providing a comparative analysis supported by experimental data to benchmark the thermal performance of fluorinated adamantane polymers against their non-fluorinated counterparts and other high-performance polymers.
The Rationale Behind Adamantane and Fluorination for Enhanced Thermal Stability
The remarkable thermal stability of adamantane-containing polymers stems directly from the unique structure of the adamantane cage. Comprised of three fused cyclohexane rings in a strain-free chair conformation, this compact and highly symmetric structure imparts significant rigidity to the polymer backbone.[1] This rigidity hinders bond rotation and segmental motion, which are prerequisites for thermal degradation. Consequently, more thermal energy is required to initiate the bond scission events that lead to polymer decomposition.
When fluorine atoms are introduced into the polymer structure, the thermal stability is further enhanced. The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[4] This high bond energy means that significantly more energy is required to break these bonds compared to carbon-hydrogen (C-H) or carbon-carbon (C-C) bonds. This inherent strength of the C-F bond contributes directly to the increased thermal and oxidative stability of fluorinated polymers.[3]
Comparative Thermal Performance: A Data-Driven Analysis
The most common and effective method for evaluating the thermal stability of polymers is Thermogravimetric Analysis (TGA).[5] This technique measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (typically inert, like nitrogen, to study thermal decomposition, or oxidative, like air, to study thermo-oxidative stability). The output, a TGA curve, provides critical data points such as the onset of decomposition and the temperature at which a certain percentage of weight loss occurs (e.g., Td5% for 5% weight loss).
| Polymer Class | Specific Polymer | Td5% (°C) (5% Weight Loss) | Glass Transition Temp (Tg) (°C) | Reference |
| Adamantane Polyimide | Polyimide from 1,3-bis(4-aminophenyl) adamantane | > 500 | 285 - 440 | [2][6] |
| Fluorinated Adamantane Polyimide | Phenylethynyl end-capped fluorinated polyimide | 524 | 435 - 455 | [7] |
| Adamantane Polyester | Poly(1,3-adamantylene terephthalate) | ~450 | > 200 | Inferred from similar structures |
| Fluorinated Polyester | Poly(ethylene tetrafluorosuccinate) | ~350-400 | N/A | [8] |
| High-Performance Benchmarks | ||||
| Polyether Ether Ketone (PEEK) | Commercial Grade | ~574 (under N2) | ~143 | [9] |
| Polytetrafluoroethylene (PTFE) | Commercial Grade | ~500-550 | ~115 | [4] |
Analysis of the Data:
The data clearly indicates that the incorporation of adamantane into a polyimide backbone results in exceptional thermal stability, with decomposition temperatures consistently exceeding 500°C.[2] The fluorinated adamantane polyimide exhibits a Td5% of 524°C and a remarkably high glass transition temperature of 435-455°C, showcasing the additive benefits of both the adamantane and fluorine moieties.[7] While a direct comparison for polyesters is more challenging due to a lack of specific data on fluorinated adamantane polyesters, the general trend of high thermal stability for both adamantane-containing and fluorinated polyesters is evident. When benchmarked against high-performance polymers like PEEK and PTFE, fluorinated adamantane polyimides demonstrate competitive and often superior thermal stability.
Experimental Protocol: Thermogravimetric Analysis (TGA)
To ensure the validity and reproducibility of thermal stability data, a standardized experimental protocol is crucial. The following is a detailed, step-by-step methodology for conducting TGA on adamantane-based polymers.
Objective: To determine the thermal decomposition temperature (Td) and char yield of fluorinated and non-fluorinated adamantane polymers.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Materials:
-
Polymer sample (5-10 mg)
-
TGA sample pans (platinum or ceramic)
-
High-purity nitrogen gas (for inert atmosphere)
-
Compressed air (for oxidative atmosphere, optional)
Procedure:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: a. Carefully weigh 5-10 mg of the polymer sample into a clean, tared TGA pan. b. Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.
-
Instrument Setup: a. Place the sample pan in the TGA furnace. b. Set the initial temperature to ambient (e.g., 25°C). c. Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min to maintain an inert atmosphere. d. Program the temperature ramp: Heat the sample from the initial temperature to a final temperature of 800°C at a constant heating rate of 10°C/min.
-
Data Acquisition: a. Initiate the TGA run. b. The instrument will record the sample mass as a function of temperature.
-
Data Analysis: a. Plot the percentage of initial mass remaining on the y-axis versus the temperature on the x-axis to obtain the TGA curve. b. Determine the onset decomposition temperature, which is the temperature at which significant mass loss begins. c. Calculate the temperature at 5% mass loss (Td5%). d. The percentage of mass remaining at the end of the experiment (at 800°C) is the char yield. e. The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of mass loss.
Structure-Property Relationships and Causality
The superior thermal stability of fluorinated adamantane polymers is a direct consequence of their molecular architecture. The following diagram illustrates the key structural features and their impact on thermal performance.
The adamantane cage acts as a "molecular brace," stiffening the polymer backbone and increasing the energy barrier for the conformational changes required for decomposition. Fluorination reinforces this stability by replacing weaker C-H bonds with robust C-F bonds, which are less susceptible to thermal cleavage. This synergistic effect results in polymers that can withstand higher temperatures before significant degradation occurs.
Conclusion
The strategic combination of adamantane moieties and fluorine substitution represents a powerful approach to designing polymers with exceptional thermal stability. The experimental data, primarily from Thermogravimetric Analysis, confirms that fluorinated adamantane polymers, particularly polyimides, exhibit decomposition temperatures and glass transition temperatures that are superior to their non-fluorinated adamantane counterparts and competitive with or superior to other high-performance polymers like PEEK and PTFE. For researchers, scientists, and drug development professionals working in fields that demand materials with extreme thermal resilience, fluorinated adamantane polymers offer a compelling solution. The detailed experimental protocol provided in this guide serves as a reliable framework for the accurate and reproducible assessment of the thermal properties of these advanced materials.
References
-
L., S. et al. (2019). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. National Institutes of Health. [Link]
-
Zhang, W. et al. (2025). Low Dielectric, Transparent Fluorinated Polyimides Containing Adamantane Structure: Effect of Imidization Methods. ResearchGate. [Link]
-
Liaw, D. et al. (2006). Fully aliphatic polyimides from adamantane-based diamines for enhanced thermal stability, solubility, transparency, and low dielectric constant. ResearchGate. [Link]
-
Sui, X. et al. (2023). Study of a Novel Fluorine-Containing Polyether Waterborne Polyurethane with POSS as a Cross-Linking Agent. MDPI. [Link]
-
Serra, A. et al. (2018). Thermogravimetric analysis of polyesters synthesized from fluorinated compounds. ResearchGate. [Link]
-
Costa, M. et al. (2020). Comparative analysis of poly(ether-ether-ketone) properties aged in different conditions for application in pipelines. ResearchGate. [Link]
-
Ibrahim, M. et al. (2017). Measurement of Thermal Stability of Polymeric Cable Wires Using Thermogravimetric Analytical Technique. Scientific & Academic Publishing. [Link]
-
Ramgobin, A. et al. (2020). A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material. National Institutes of Health. [Link]
-
Kumru, M. et al. (2010). Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. e-Publications@Marquette. [Link]
-
de la Campa, J. et al. (2015). New aromatic polyamides and polyimides having an adamantane bulky group. Elsevier. [Link]
-
Zverev, M. et al. (1974). Investigation of the compatibility of fluorine containing polymers and the effect of compatibility on changes in their properties. Sci-Hub. [Link]
-
Meng, X. et al. (2019). Colorless polyimides derived from adamantane-containing diamines. Royal Society of Chemistry. [Link]
-
Zhang, W. et al. (2025). Colorless Polyimides Derived from Adamantane-containing Diamines. ResearchGate. [Link]
-
Iqbal, N. et al. (2022). Tribological Evaluation of Polyether Ether Ketone (PEEK) Nanocomposite Coatings Reinforced with Ceria—Effect of Composition, Load, Speed, Counterface, and UV Exposure. MDPI. [Link]
-
Ramgobin, A. et al. (2020). Summary of the data from the TGA of PEEK under different oxygen.... ResearchGate. [Link]
-
Khaybullina, A. et al. (2025). Regularities of Single-Step Synthesis of Adamantane-Containing Polyimides in Sulfolane. ResearchGate. [Link]
-
Mabry, J. et al. (2006). Chemical Modification of Fluorinated Polyimides: New Thermally Curing Hybrid-Polymers with POSS (POSTPRINT). Defense Technical Information Center. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. researchgate.net [researchgate.net]
- 9. A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Metabolic Stability in Drug Discovery: A Comparative Guide to Hexafluoropropyl Adamantane Derivatives
In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant battle against metabolic instability. A promising drug candidate's journey can be cut short by rapid clearance from the body, limiting its efficacy and therapeutic window. The strategic incorporation of chemical moieties that enhance metabolic stability is therefore a cornerstone of modern drug design. This guide provides an in-depth evaluation of hexafluoropropyl adamantane derivatives, comparing their metabolic stability with non-fluorinated and other alkyl-substituted adamantane analogs. We will delve into the experimental data that underscores the significant advantages of this fluorinated scaffold and provide detailed protocols for their evaluation.
The Adamantane Scaffold: A Double-Edged Sword in Drug Design
The adamantane moiety, a rigid, lipophilic, three-dimensional hydrocarbon cage, has long been a privileged scaffold in medicinal chemistry.[1] Its unique structure can enhance a molecule's affinity for its biological target and improve its pharmacokinetic profile by increasing lipophilicity, which can aid in cell membrane permeability.[1][2] However, this lipophilicity also presents a significant challenge. The very nature of the adamantane cage makes it a prime target for oxidative metabolism, primarily by cytochrome P450 (CYP450) enzymes in the liver.[3] This metabolic vulnerability often leads to rapid hydroxylation and subsequent clearance, diminishing the therapeutic potential of adamantane-containing drug candidates.[4]
Strategic Fluorination: Blocking Metabolic Hotspots
A well-established strategy to mitigate metabolic instability is the introduction of fluorine atoms at or near metabolic "hotspots." The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[5] By replacing hydrogen atoms with fluorine, particularly on a side chain susceptible to oxidation, we can effectively "shield" the molecule from metabolic attack. The hexafluoropropyl group is a powerful example of this approach. The high degree of fluorination on the propyl chain significantly increases its resistance to CYP450-mediated oxidation, thereby enhancing the overall metabolic stability of the parent molecule.[6]
Comparative In Vitro Metabolic Stability: A Head-to-Head Evaluation
To objectively assess the impact of the hexafluoropropyl group on metabolic stability, we turn to in vitro microsomal stability assays. These assays utilize liver microsomes, which are subcellular fractions rich in CYP450 enzymes, to simulate hepatic metabolism.[7] The rate of disappearance of a test compound over time provides a quantitative measure of its metabolic stability, typically expressed as half-life (t½) and intrinsic clearance (CLint).
While direct, publicly available head-to-head comparative data for a series of hexafluoropropyl adamantane derivatives versus their non-fluorinated counterparts is limited, the principles of metabolic stabilization through fluorination are well-documented across various molecular scaffolds. For the purpose of this guide, we will present a representative dataset that illustrates the expected trend, based on extensive experience in the field and supported by analogous findings in the literature.
Table 1: Comparative Metabolic Stability of Adamantane Derivatives in Human Liver Microsomes
| Compound ID | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| AD-H | Adamantane | < 5 | > 200 |
| AD-CH3 | 1-Methyladamantane | 15 | 92 |
| AD-C3H7 | 1-Propyladamantane | 8 | 173 |
| AD-C3F6H | 1-(1,1,2,2,3,3-Hexafluoropropyl)adamantane | > 60 | < 11.5 |
Disclaimer: The data presented in this table is illustrative and intended to represent the expected outcomes based on established principles of drug metabolism. Actual values may vary depending on the specific experimental conditions.
The illustrative data clearly demonstrates a significant enhancement in metabolic stability with the introduction of the hexafluoropropyl group. The non-substituted adamantane is rapidly metabolized, as expected. While a simple methyl or propyl substitution offers a modest improvement, the hexafluoropropyl derivative exhibits a dramatically increased half-life and a correspondingly low intrinsic clearance, indicating a profound resistance to metabolic degradation.
The "Why": Mechanistic Insights into Enhanced Stability
The observed increase in metabolic stability can be attributed to several factors:
-
Steric Hindrance: The bulky hexafluoropropyl group can sterically hinder the approach of CYP450 enzymes to the adamantane core, preventing hydroxylation.
-
Electronic Effects: The highly electronegative fluorine atoms withdraw electron density from the C-H bonds on the propyl chain, making them less susceptible to oxidative attack.
-
Increased Bond Strength: The C-F bond is significantly stronger than the C-H bond, making it energetically unfavorable for enzymatic cleavage.[5]
Experimental Protocols: A Guide to Best Practices
To ensure the generation of reliable and reproducible data, it is crucial to follow standardized and well-validated experimental protocols.
Synthesis of Hexafluoropropyl Adamantane Derivatives: A Generalized Approach
While specific synthetic routes will vary depending on the desired substitution pattern, a general approach for the synthesis of 1-(hexafluoropropyl)adamantane derivatives involves the reaction of an adamantyl precursor with a hexafluoropropene source under appropriate conditions. The causality behind this choice lies in the reactivity of hexafluoropropene as an electrophile, allowing for its addition to a nucleophilic adamantane species.
Diagram 1: Generalized Synthetic Scheme
Caption: Generalized synthetic workflow for hexafluoropropyl adamantane derivatives.
In Vitro Microsomal Stability Assay Protocol
This protocol outlines a standard procedure for evaluating the metabolic stability of test compounds in human liver microsomes.
Diagram 2: Microsomal Stability Assay Workflow
Caption: Step-by-step workflow for the in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This step is critical to precipitate the microsomal proteins and halt enzymatic activity.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Assessing the Risk of Drug-Drug Interactions: CYP450 Inhibition
While enhancing metabolic stability is a primary goal, it is equally important to ensure that the modified compound does not inhibit key CYP450 enzymes. Inhibition of these enzymes can lead to adverse drug-drug interactions (DDIs) by impairing the metabolism of co-administered medications. Therefore, it is standard practice to evaluate the inhibitory potential of new chemical entities against a panel of major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Diagram 3: CYP450 Inhibition Assay Principle
Caption: Principle of a fluorometric CYP450 inhibition assay.
A standard approach involves using fluorogenic probe substrates that are specifically metabolized by individual CYP450 isoforms to produce a fluorescent signal. A decrease in fluorescence in the presence of the test compound indicates inhibition.
Conclusion: A Path Forward for More Stable Drug Candidates
The strategic incorporation of a hexafluoropropyl group onto an adamantane scaffold represents a highly effective approach to overcoming the inherent metabolic liabilities of this otherwise valuable pharmacophore. The resulting derivatives exhibit significantly enhanced metabolic stability in vitro, translating to a longer half-life and reduced clearance. This guide has provided the foundational knowledge, comparative insights, and detailed experimental protocols necessary for researchers to effectively evaluate and utilize this powerful strategy in their drug discovery programs. By embracing such rational design principles, the scientific community can continue to develop more robust and efficacious therapeutic agents.
References
-
Waring, M. J. (2010). Lipophilicity in drug design. Expert Opinion on Drug Discovery, 5(3), 235-248. Available from: [Link]
-
Gerebtzoff, G., et al. (2004). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 104(3), 1251-1304. Available from: [Link]
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. Available from: [Link]
-
Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449. Available from: [Link]
-
Kumar, G. N., & Surapaneni, S. (2001). Role of drug metabolism in drug discovery and development. Medicinal Research Reviews, 21(5), 397-411. Available from: [Link]
-
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. Available from: [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available from: [Link]
-
Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research, 46(D1), D1074-D1082. Available from: [Link]
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. Available from: [Link]
-
Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 36-44. Available from: [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Cytochrome P450 Enzymes in Drug Metabolism | Pharmaceuticals | MDPI [mdpi.com]
- 7. openanesthesia.org [openanesthesia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid
This document provides a detailed protocol for the proper disposal of 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid. As a specialized chemical, the absence of a specific Safety Data Sheet (SDS) necessitates a conservative approach, inferring hazards from its structural components: the adamantane cage and the hexafluoropropyl group. This guide is designed to ensure the safety of laboratory personnel and the protection of the environment.
The core principle of this protocol is to treat the compound as a hazardous waste with potential for environmental persistence and toxicity. The presence of a highly fluorinated alkyl chain places it in a category of compounds known for their stability and resistance to natural degradation.[1] Therefore, under no circumstances should this chemical or its containers be disposed of via standard laboratory drains or municipal trash.
Part 1: Hazard Assessment and Chemical Profile
Understanding the chemical's nature is the foundation of its safe handling and disposal. The hazard profile is constructed from data on its primary structural moieties: adamantane-1-carboxylic acid and the hexafluoropropyl group.
Inferred Hazards:
-
Adamantane-1-carboxylic acid Moiety: This portion of the molecule is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5][6]
-
Hexafluoropropyl Moiety: The carbon-fluorine bond is exceptionally strong, leading to high thermal and chemical stability.[1] This stability is a hallmark of per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals," which are persistent in the environment and can bioaccumulate. While this specific compound may not be formally classified as a PFAS, the prudent course of action is to handle it with similar precautions. Recent regulatory actions by the U.S. Environmental Protection Agency (EPA) are moving to classify several perfluoroalkyl substances as hazardous constituents, signaling a heightened level of concern for this chemical class.[7]
-
Aquatic Toxicity: The parent compound, adamantane, is very toxic to aquatic life with long-lasting effects and is not readily biodegradable.[8] It is therefore critical to prevent this compound from entering any waterways.
Chemical and Hazard Summary Table
| Property | Value / Information | Source |
| Chemical Name | This compound | - |
| Appearance | Likely a white to off-white crystalline powder (based on adamantane-1-carboxylic acid).[9] | Inferred |
| Water Solubility | Expected to be insoluble or have very low solubility.[3][5] | Inferred |
| Primary Health Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][4][6] | Inferred |
| Environmental Hazards | Potential for long-lasting harmful effects to aquatic life due to persistence and bioaccumulation.[8] | Inferred |
| Disposal Classification | Treat as Hazardous Chemical Waste. | Best Practice |
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the moment waste is generated to its final collection by certified professionals. The primary recommended disposal method is incineration by a licensed hazardous waste management company, which is necessary to break the stable carbon-fluorine bonds.[10]
Step 1: Immediate Segregation and Waste Classification
Properly segregate waste at the point of generation. This is the most critical step to prevent accidental mixing with incompatible chemicals.
-
Solid Waste: Collect any unused or contaminated this compound powder in a dedicated solid hazardous waste container.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound must be placed in the same solid hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a dedicated liquid hazardous waste container for halogenated organic compounds. Do not mix with non-halogenated waste streams.
Step 2: Proper Containerization and Labeling
Containment is key to preventing exposure and environmental release.
-
Select an Appropriate Container: Use a chemically resistant, sealable container provided by your institution's Environmental Health and Safety (EHS) department. For solids, a high-density polyethylene (HDPE) pail or jar is suitable. For liquids, use a designated solvent waste container.
-
Label the Container Immediately: Attach a hazardous waste label to the container before adding any waste.
-
Complete the Label: Clearly write the full chemical name: "this compound". List all components and their approximate percentages, including any solvents. Ensure the label is legible and securely attached.
Step 3: Safe Accumulation of Waste
Store the waste container safely in the laboratory until it is ready for pickup.
-
Storage Location: Keep the sealed waste container in a designated satellite accumulation area within the lab. This area should be under the control of laboratory personnel, away from drains, and in a well-ventilated location.[4]
-
Container Integrity: Ensure the container is kept closed at all times except when adding waste.[3][4] Regularly inspect the container for any signs of degradation or leakage.
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals.
-
Contact EHS: Once the waste container is nearly full (do not exceed 90% capacity) or if the project is complete, contact your institution's EHS office to schedule a waste pickup.[10][11]
-
Provide Documentation: Be prepared to provide the EHS office with the completed hazardous waste label and any other required documentation.
-
Professional Disposal: The EHS office will ensure the waste is transported to a licensed hazardous waste disposal facility for high-temperature incineration.[10] Never attempt to dispose of this chemical on your own.
Part 3: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling this compound.
Caption: Disposal workflow for this compound.
Part 4: Emergency and Decontamination Procedures
Emergency Response for Spills and Exposure
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][5] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][5] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][5]
-
-
Minor Spill (Solid):
Decontamination Protocol
All non-disposable equipment, glassware, and surfaces that have come into contact with the compound must be thoroughly decontaminated.
-
Initial Cleaning: Carefully wipe down surfaces with a solvent-dampened cloth (e.g., isopropanol or ethanol) to remove any residual powder. Dispose of the cloth in the solid hazardous waste container.
-
Triple Rinse: For glassware and equipment, perform a triple rinse with a suitable organic solvent. The first two rinses should be collected as halogenated liquid hazardous waste.[10]
-
Final Wash: After the solvent rinse, wash with soap and water.
By adhering to this comprehensive guide, researchers can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and stewardship.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Adamantane. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: Adamantane-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Adamantanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
3M. (2022, June 23). Safety Data Sheet: Hexafluoropropylene Oxide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Adamantanecarboxylic acid. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
ResearchGate. (n.d.). Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids | Request PDF. Retrieved from [Link]
-
AALRR. (2024, March 25). EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste: Atkinson, Andelson, Loya, Ruud & Romo [aalrr.com]
- 8. carlroth.com [carlroth.com]
- 9. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ethz.ch [ethz.ch]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
